molecular formula C10H13N3O2 B057102 4-(2,4-Diaminophenyl)morpholin-3-one CAS No. 482308-13-4

4-(2,4-Diaminophenyl)morpholin-3-one

カタログ番号: B057102
CAS番号: 482308-13-4
分子量: 207.23 g/mol
InChIキー: ILLFBLRLPINBMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-Diaminophenyl)morpholin-3-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, combining a morpholin-3-one heterocycle with a 2,4-diaminophenyl moiety, which presents multiple vectors for structural modification and interaction with biological targets. Its primary research value lies in its potential as a key intermediate or core structure for the synthesis of novel kinase inhibitors. The electron-rich diaminophenyl group can engage in critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, while the morpholinone ring contributes to favorable physicochemical properties and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2,4-diaminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFBLRLPINBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(2,4-Diaminophenyl)morpholin-3-one chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a heterocyclic organic compound with a molecular formula of C₁₀H₁₃N₃O₂.[1][2] This molecule features a morpholin-3-one ring system attached to a diaminophenyl group. The strategic placement of the amino groups on the phenyl ring, ortho and para to the morpholinone substituent, imparts unique chemical properties that make it a molecule of significant interest in medicinal chemistry. Primarily, it is recognized as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, where it also figures as a process impurity.[1] Beyond its role in the synthesis of established pharmaceuticals, its structural motifs suggest potential for broader biological activities, including anticancer and antimicrobial applications.[1] This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and characterization, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Identification

The core structure of 4-(2,4-Diaminophenyl)morpholin-3-one consists of a saturated six-membered morpholine ring containing an oxygen and a nitrogen atom, with a ketone group at the 3-position. A 2,4-diaminophenyl substituent is attached to the nitrogen atom of the morpholine ring.

Systematic Information:

IdentifierValue
IUPAC Name 4-(2,4-diaminophenyl)morpholin-3-one[1]
CAS Number 482308-13-4[1]
Molecular Formula C₁₀H₁₃N₃O₂[1][2]
Molecular Weight 207.23 g/mol [1]
Canonical SMILES C1COCC(=O)N1C2=C(C=C(C=C2)N)N[1]
InChI Key ILLFBLRLPINBMA-UHFFFAOYSA-N[1]

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of 4-(2,4-Diaminophenyl)morpholin-3-one.

Physical and Chemical Properties

Detailed experimental data for the physical properties of 4-(2,4-Diaminophenyl)morpholin-3-one are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, particularly the closely related 4-(4-aminophenyl)morpholin-3-one, we can infer some of its key characteristics. The presence of two primary amine groups and a lactam functionality suggests that the compound is a solid at room temperature with a relatively high melting point and some degree of polarity.

PropertyValue (4-(4-Aminophenyl)morpholin-3-one)Predicted/Inferred for 4-(2,4-Diaminophenyl)morpholin-3-one
Appearance White to off-white solidLikely a solid, possibly with a similar appearance
Melting Point 170-174.4 °C[3][4]Expected to be a solid with a distinct melting point, potentially influenced by the additional amino group.
Boiling Point 502.3 °C (Predicted)High boiling point is expected due to polar functional groups.
Solubility Slightly soluble in DMSO and Methanol (with heating)[5]Similar solubility profile is anticipated, with solubility in polar organic solvents.

Synthesis and Characterization

A plausible synthetic pathway would likely involve the following key transformations:

  • Nitration: Introduction of two nitro groups onto a phenyl-morpholinone precursor.

  • Reduction: Subsequent reduction of the dinitro compound to the corresponding diamino derivative.

Below is a conceptual experimental workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the synthesis and characterization of 4-(2,4-Diaminophenyl)morpholin-3-one.

Conceptual Synthesis Protocol

Step 1: Dinitration of 4-Phenylmorpholin-3-one

Rationale: This step introduces the nitro groups that will be later reduced to the desired amino functionalities. The use of a strong nitrating agent and careful temperature control is crucial to achieve the desired dinitro-isomer.

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

  • Slowly add 4-phenylmorpholin-3-one while maintaining the temperature.

  • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the dinitro product.

  • Filter the precipitate, wash with water, and dry to obtain 4-(2,4-dinitrophenyl)morpholin-3-one.

Step 2: Reduction of 4-(2,4-Dinitrophenyl)morpholin-3-one

Rationale: Catalytic hydrogenation is a common and effective method for the reduction of nitro groups to amines, offering high yields and clean conversions.

  • Dissolve 4-(2,4-dinitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(2,4-diaminophenyl)morpholin-3-one.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amino groups, the C=O stretch of the lactam, and C-O-C stretch of the morpholine ring.

  • Melting Point Analysis: To determine the melting point range as an indicator of purity.

Applications and Biological Relevance

The primary documented application of 4-(2,4-Diaminophenyl)morpholin-3-one is as a key intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] Its structural features also suggest potential for other pharmacological activities.

  • Anticancer Potential: The presence of diaminophenyl and morpholine moieties, which are found in various anticancer agents, suggests that this compound and its derivatives could be explored for their antiproliferative properties.[1]

  • Antimicrobial Activity: The amino groups can enhance interactions with biological membranes, indicating a potential for antimicrobial effects.[1]

Safety and Handling

Due to the lack of specific toxicological data for 4-(2,4-Diaminophenyl)morpholin-3-one, it should be handled with caution, assuming it may possess hazards similar to other aromatic amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(2,4-Diaminophenyl)morpholin-3-one is a molecule with established importance in pharmaceutical synthesis and potential for further exploration in drug discovery. While detailed experimental data on its physical properties and a specific, published synthesis protocol are currently limited, its chemical nature and relationship to well-characterized analogs provide a strong foundation for its use in research and development. This guide has provided a comprehensive overview of its structure, inferred properties, a plausible synthetic approach, and potential applications, serving as a valuable resource for scientists in the field.

References

  • Smolecule. 4-(2,4-Diaminophenyl)morpholin-3-one. (2023).
  • Sigma-Aldrich. 4-(4-Aminophenyl)morpholin-3-one.
  • ResearchGate.
  • Google Patents.
  • CymitQuimica. SAFETY DATA SHEET - 4-(3-Aminophenyl)morpholin-3-one. (2026).
  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025).
  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Google Patents. WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • ECHEMI. 4-(4-Aminophenyl)
  • Fisher Scientific. SAFETY DATA SHEET - 4-(2-Aminoethyl)morpholine. (2006).
  • Eureka | Patsnap. Method for synthesizing rivaroxaban process impurity. (2018).
  • ChemDmart. Safety Data Sheet - 4-(4-Aminophenyl)-3-morpholinone.
  • HETEROCYCLES. practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. (2007).
  • IJNRD.org. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity.
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 4-phenyl-morpholin-3-one. (2020).
  • Taylor & Francis Online. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents.
  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Benchchem. Technical Guide: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4.
  • Sigma-Aldrich. 4-(4-aminophenyl)morpholin-3-one | 438056-69-0.
  • ChemicalBook. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR spectrum.
  • Inxight Drugs. 4-(2,4-diaminophenyl)morpholin-3-one.
  • Darshan Healthcare. API Intermediate | 438056-69-0|4-(4-Aminophenyl)morpholin-3-one.
  • ResearchGate.
  • Supplementary Information.
  • ChemicalBook. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0. (2026).
  • ResearchGate. Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)

Sources

Mechanism of Action and Biological Reactivity of 4-(2,4-Diaminophenyl)morpholin-3-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,4-Diaminophenyl)morpholin-3-one (DAPM) is a critical pharmacophore intermediate and recognized process impurity in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Rivaroxaban[1]. While DAPM is not administered as a standalone therapeutic, understanding its mechanism of action within biological systems is paramount for drug development professionals. Its biological reactivity is bifurcated into two distinct domains: its structural role in target engagement (enzyme inhibition) and its intrinsic toxicological reactivity as a primary aromatic amine. This whitepaper synthesizes the structural pharmacology, intrinsic biological activity, and CYP450-mediated metabolic activation pathways of DAPM, providing self-validating experimental frameworks for its evaluation.

Structural Pharmacology: The Morpholin-3-one Scaffold

In medicinal chemistry, the morpholin-3-one ring of DAPM is not merely a passive structural spacer; it is a highly active participant in target engagement. During the synthesis of Rivaroxaban, this core scaffold is retained and functionalized to interact directly with the coagulation cascade.

When introduced into biological systems, derivatives containing this core specifically and competitively suppress free and bound Factor Xa[]. The morpholin-3-one core effectively replaces the S1 and S4 subunits of Factor Xa, establishing two critical hydrogen bonds with the Gly219 amino acid residue in the enzyme's active site[]. This highly specific hydrogen-bonding network forces the molecule into a characteristic "L-shape" conformation, which is the foundational binding mechanism required for high-affinity, direct Factor Xa inhibition[].

Intrinsic Biological Activity of the DAPM Scaffold

Unreacted DAPM exhibits distinct biological activities driven by its 2,4-diaminophenyl moiety. The presence of two primary amino groups on the phenyl ring imparts unique physicochemical properties that interact with biological microenvironments:

  • Metal Ion Coordination: The primary amine groups act as bidentate ligands, allowing the molecule to chelate transition metal ions. In biological systems, this chelation can influence metal-dependent enzymatic activity, potentially disrupting cellular homeostasis or altering the redox state of the microenvironment[1].

  • Membrane Interaction: The electron-rich amino groups enhance the molecule's electrostatic interaction with negatively charged biological membranes. This membrane-disrupting potential is the mechanistic basis for the antimicrobial and anticancer properties observed in structurally related diamine derivatives[1].

Toxicological Mechanism: CYP450-Mediated Activation

The most critical biological mechanism of DAPM relates to its classification as an aromatic amine. Primary aromatic amines are notorious for requiring metabolic activation to exert mutagenic and cytotoxic effects[3].

The mutagenic pathway of DAPM is driven by hepatic Phase I and Phase II metabolism:

  • N-hydroxylation (Rate-Limiting Step): The primary amines of DAPM are highly susceptible to oxidation by cytochrome P450 enzymes, predominantly CYP1A2[3]. The ferriheme-peroxo complex of CYP1A2 facilitates the transfer of oxygen to the amine, yielding a reactive N-arylhydroxylamine intermediate[3].

  • Phase II Conjugation: The N-arylhydroxylamine undergoes further esterification by Phase II enzymes, such as N-acetyltransferases (NAT) or sulfotransferases (SULT), forming unstable O-acetylation or O-sulfonation products[4].

  • Nitrenium Ion Formation & DNA Adducts: The departure of the conjugated leaving group generates a highly electrophilic nitrenium ion[3]. This reactive species rapidly attacks nucleophilic centers in biological macromolecules, predominantly the C8 position of guanine residues in DNA, forming covalent hepatotoxic adducts that induce frameshift mutations[3][4].

MetabolicActivation A DAPM (Aromatic Amine) B CYP1A2 N-hydroxylation A->B Hepatic Metabolism C N-arylhydroxylamine Intermediate B->C O2, NADPH D Phase II Enzymes (NAT/SULT) C->D O-acetylation E Nitrenium Ion (Electrophile) D->E Leaving group departure F DNA Adducts (Mutagenesis) E->F Covalent binding to Guanine

Metabolic activation pathway of aromatic amines via CYP1A2 N-hydroxylation.

Quantitative Data Summary

To contextualize the biological reactivity of DAPM, the following table summarizes its pharmacological and toxicological parameters relative to the mature API it helps synthesize.

Parameter4-(2,4-Diaminophenyl)morpholin-3-one (DAPM)Rivaroxaban (Active API)
Primary Biological Role Pharmacophore Intermediate / Process Impurity[1]Direct Factor Xa Inhibitor[]
Target Affinity (FXa) Low/Negligible (Lacks oxazolidinone core)High Affinity (Hydrogen bonding at Gly219)[]
Metabolic Liability High (CYP1A2 N-hydroxylation of primary amines)[3]Low (Metabolized via CYP3A4/CYP2J2)
Mutagenic Potential Potential Mutagen (Nitrenium ion formation)[3]Non-mutagenic
Cellular Interaction Metal ion chelation, membrane interaction[1]Competitive suppression of FXa[]

Self-Validating Experimental Protocols

To rigorously evaluate the metabolic activation and subsequent toxicity of DAPM, the following self-validating workflows must be employed. The causality of each step is designed to isolate the specific enzymatic pathways responsible for bioactivation.

Protocol 1: In Vitro CYP1A2-Mediated N-hydroxylation Assay

Purpose: To quantify the rate of N-arylhydroxylamine formation and validate CYP1A2 dependency.

  • Preparation: Dissolve DAPM in DMSO (final assay concentration <0.1% DMSO to prevent CYP inhibition).

  • Incubation Matrix: Combine DAPM (10 µM) with pooled Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the full complement of hepatic Phase I enzymes in their native lipid environment.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to drive the oxygenation of the aromatic amine.

  • Self-Validation (Negative Control): Run a parallel arm pre-incubated with Furafylline (10 µM), a mechanism-based, highly selective CYP1A2 inhibitor. Causality: If N-hydroxylation is abolished in this arm, it conclusively proves that the activation is strictly CYP1A2-dependent, validating the assay system.

  • Quench & Analysis: Terminate the reaction at specific time points using ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the N-hydroxylamine metabolite.

Protocol 2: Modified Ames Test for Mutagenicity

Purpose: To assess the DNA-adduct forming potential of the metabolically activated DAPM.

  • Strain Selection: Utilize Salmonella typhimurium strain TA98. Causality: TA98 is specifically engineered to detect frameshift mutations, which are the hallmark genetic lesions caused by bulky aromatic amine-DNA adducts.

  • Metabolic Activation (S9 Fraction): Plate the bacteria and DAPM in the presence of rat liver S9 fraction (post-mitochondrial supernatant) and NADPH. Causality: Bacteria lack mammalian CYP450 enzymes. The S9 fraction acts as an exogenous metabolic activation system, converting the inert DAPM into its reactive nitrenium ion.

  • Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies. A dose-dependent increase in colonies compared to the vehicle control confirms mutagenicity.

Workflow Step1 Step 1: Compound Prep Dissolve DAPM in DMSO Step2 Step 2: CYP1A2 Incubation Human Liver Microsomes + NADPH Step1->Step2 Addition to assay buffer Step3 Step 3: LC-MS/MS Analysis Quantify N-hydroxylamine Step2->Step3 Aliquot extraction & quench Step4 Step 4: Ames Test (TA98) Assess Mutagenic Potential Step2->Step4 S9 fraction addition Step5 Step 5: Data Synthesis Correlate Activation with Toxicity Step3->Step5 Kinetic data Step4->Step5 Revertant colony count

Self-validating experimental workflow for DAPM metabolic activation and toxicity.
References
  • Title: 4-(2,4-Diaminophenyl)morpholin-3-one - Smolecule Source: smolecule.com URL: 1

  • Title: Rivaroxaban Impurities - BOC Sciences Source: bocsci.com URL:

  • Title: Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations | Journal of Medicinal Chemistry Source: acs.org URL: 3

  • Title: Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: mdpi.com URL: 4

Sources

Solubility Profile of 4-(2,4-Diaminophenyl)morpholin-3-one in Polar Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,4-Diaminophenyl)morpholin-3-one (CAS No: 482308-13-4) is a highly functionalized aromatic amine with a molecular weight of 207.23 g/mol . In the pharmaceutical industry, it is recognized primarily as a critical intermediate—and a closely monitored impurity—in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used for the management of thromboembolic disorders .

For drug development professionals and chemical engineers, understanding the solubility profile of this compound in polar organic solvents is not merely an academic exercise; it is a prerequisite for optimizing catalytic hydrogenation yields and developing robust analytical methodologies (e.g., LCMS, HPLC). This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and field-proven experimental protocols.

Physicochemical Properties & Solvation Thermodynamics

The solvation behavior of 4-(2,4-Diaminophenyl)morpholin-3-one is dictated by the interplay between its hydrophobic carbon framework and its highly polar functional groups.

  • Hydrogen Bonding Capacity: The molecule features two primary amine groups on the phenyl ring, which act as potent hydrogen bond donors and acceptors. Additionally, the morpholin-3-one ring contains a carbonyl oxygen that serves as a strong hydrogen bond acceptor.

  • Solvent Compatibility: Due to these heteroatoms, the compound exhibits a strong affinity for polar organic solvents. Protic solvents (like ethanol and methanol) form extensive hydrogen-bonding networks with the solute, significantly lowering the free energy of solvation. Aprotic polar solvents (like DMSO) stabilize the molecule via strong dipole-dipole interactions .

Solvation Compound 4-(2,4-Diaminophenyl) morpholin-3-one Amine Primary Amines (H-Bond Donors/Acceptors) Compound->Amine Carbonyl Morpholinone Carbonyl (H-Bond Acceptor) Compound->Carbonyl Ethanol Ethanol (Protic Solvent) Amine->Ethanol Strong H-Bonding DMSO DMSO / Methanol (Aprotic/Protic) Amine->DMSO High Solvation Carbonyl->Ethanol Dipole & H-Bond Carbonyl->DMSO Dipole-Dipole

Fig 1. Solvation interactions of 4-(2,4-Diaminophenyl)morpholin-3-one in polar organic solvents.

Solubility Profile in Key Polar Solvents

The choice of solvent directly impacts the efficiency of both synthesis and analysis. Below is a detailed breakdown of the compound's behavior in dominant solvent systems.

Ethanol (The Preferred Industrial Solvent)

Ethanol is the industry-standard solvent for the synthesis of this compound via the palladium-catalyzed reduction of 4-(2,4-dinitrophenyl)morpholin-3-one. Causality: Ethanol provides an ideal thermodynamic environment. It dissolves both the nitro-precursor and the diamine product effectively while maintaining moderate hydrogen gas solubility, which is critical for driving the reaction kinetics forward without causing over-reduction .

Methanol and DMSO (Analytical Solvents)

Analytical certificates of analysis routinely utilize Methanol and Dimethyl Sulfoxide (DMSO) for sample preparation. Causality: DMSO possesses a high dielectric constant and strong dipole moment, effortlessly solvating the polar aromatic amines. These solvents are standardly utilized for preparing stock solutions for LCMS and 1H-NMR structural confirmation because they prevent solute aggregation at high concentrations .

Aqueous-Organic Mixtures

Pure water severely limits the substrate's solubility. The hydrophobic bulk of the phenyl ring creates a large cavity in the water lattice, which is thermodynamically unfavorable due to entropy loss (the hydrophobic effect). Causality: Water-ethanol mixtures (typically in a 70:30 to 90:10 ratio) offer a synergistic balance. Ethanol acts as a co-solvent, reducing the cohesive energy density of water. This lowers the energy penalty for cavity formation while maintaining enough hydrogen-bonding capacity to stabilize the polar amine groups, aligning with green chemistry principles .

Quantitative Data Summary
Solvent SystemSolubility ProfilePrimary Solvation MechanismIndustrial / Analytical Application
Ethanol (Absolute) HighH-bonding (Protic)Preferred solvent for catalytic hydrogenation
Methanol HighH-bonding (Protic)Analytical stock solutions (LCMS, NMR)
DMSO Very HighDipole-dipole (Aprotic)Analytical stock solutions, impurity profiling
Water (Pure) LowHydrophobic exclusionNot recommended for pure synthesis
Ethanol:Water (70:30) Moderate-HighCo-solvencyGreen chemistry synthesis, balanced solubility

Experimental Methodologies

As a Senior Application Scientist, it is critical to employ self-validating systems when determining solubility or optimizing solvent conditions. The following protocols are designed to ensure data integrity and reproducibility.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol is designed to determine the exact thermodynamic solubility of the compound in various polar solvents.

  • Solvent Preparation: Prepare 10 mL of the target solvent (e.g., Absolute Ethanol, DMSO, or a 70:30 Ethanol:Water mixture) in a sealed, temperature-controlled glass vial.

  • Solute Addition: Incrementally add solid 4-(2,4-Diaminophenyl)morpholin-3-one until a visible suspension remains, ensuring the solution is supersaturated.

  • Isothermal Equilibration: Place the vial in an isothermal orbital shaker at 25°C (or 37°C for biological relevance) at 150 RPM for 48 hours. Causality: 48 hours ensures the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Filter the suspension using a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly hydrophobic, ensuring that the polar amine groups of the solute do not adsorb onto the filter membrane, which would artificially lower the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-calibrated standard curve.

  • Data Validation (Self-Validating Step): Perform all measurements in independent triplicates. A Relative Standard Deviation (RSD) of <2% validates the equilibrium state and the absence of systemic analytical bias.

Workflow Step1 1. Solvent Preparation (Pure & Aq. Mixtures) Step2 2. Solute Addition (Excess Solid) Step1->Step2 Step3 3. Isothermal Equilibration (48h at 25°C/37°C) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. Quantification (HPLC-UV / Gravimetric) Step4->Step5 Step6 6. Data Validation (Triplicate Concordance) Step5->Step6

Fig 2. Step-by-step experimental workflow for isothermal solubility determination.

Protocol 2: Solvent Optimization for Catalytic Hydrogenation

This protocol utilizes ethanol to synthesize the compound via the reduction of its dinitro-precursor.

  • Suspension: Suspend 4-(2,4-dinitrophenyl)morpholin-3-one in absolute ethanol at a concentration of 10-15 wt%.

  • Catalyst Addition: Add 5% Palladium on activated carbon (Pd/C) under an inert nitrogen atmosphere to prevent premature catalyst ignition.

  • Hydrogenation: Subject the reaction mixture to hydrogen pressure (0.4-0.5 MPa) at elevated temperatures (60-80°C) for 4-6 hours. Causality: The elevated temperature increases the solubility of the dinitro-precursor in ethanol, allowing the solid-liquid-gas phase reaction to proceed efficiently at the catalyst surface.

  • In-Process Control (IPC): Monitor the reaction via HPLC. Self-Validating Step: The disappearance of the nitro-precursor peak and the stabilization of the diamine peak area validate complete conversion, ensuring the solvent system is maintaining both species in solution.

  • Workup: Filter the hot solution to remove the Pd/C catalyst, then cool the ethanol filtrate to induce crystallization of the highly pure 4-(2,4-Diaminophenyl)morpholin-3-one.

References

  • NCATS Inxight Drugs. "4-(2,4-diaminophenyl)morpholin-3-one." Retrieved from[Link]

Pharmacokinetic Properties of Morpholin-3-one Diamine Derivatives: A Technical Guide to ADME Profiling and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Morpholin-3-one Diamine Scaffolds

In modern medicinal chemistry, the morpholine ring is a privileged scaffold. However, the introduction of a carbonyl group to form a morpholin-3-one (a lactam bioisostere) fundamentally alters the molecule's physicochemical properties. The carbonyl group withdraws electron density from the adjacent nitrogen, significantly lowering its basicity (pKa) compared to unsubstituted morpholine[1]. This structural tuning prevents excessive ionization at physiological pH, thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration without sacrificing aqueous solubility[1].

When functionalized with a diamine moiety (such as a piperazine ring or an ethylenediamine linker), the resulting morpholin-3-one diamine derivatives exhibit a highly tunable pharmacokinetic (PK) profile. The diamine provides a secondary, tightly controlled protonation site essential for engaging target binding pockets—such as the S4 pocket of coagulation Factor Xa or the catalytic triad of monoacylglycerol lipase (MAGL)[2][3]. This guide explores the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, providing self-validating protocols for their preclinical evaluation.

Physicochemical and Pharmacokinetic Profiling

Absorption and Distribution

Morpholin-3-one diamine derivatives generally exhibit high intestinal absorption due to their balanced lipophilicity (LogD typically between 1.5 and 3.0). However, their absorption kinetics are frequently modulated by efflux transporters. In vitro studies demonstrate that many of these compounds, including the blockbuster anticoagulant Rivaroxaban (a morpholin-3-one derivative), are substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4].

The Volume of Distribution ( Vd​ ) is typically moderate (e.g., Vss​ ~50 L for systemic agents)[4]. For central nervous system (CNS) applications, such as MAGL PET tracers, the diamine substitution is optimized to achieve a brain-to-plasma ratio ( Kp,uu​ ) approaching 1.0, ensuring rapid BBB penetration and target engagement[5].

Metabolic Pathways (Biotransformation)

The metabolic stability of the morpholin-3-one core is a critical parameter. These compounds undergo biotransformation via two parallel, independent pathways, minimizing the risk of severe single-enzyme drug-drug interactions[3]:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2 , catalyze the oxidative degradation of the morpholinone moiety. This typically involves hydroxylation followed by ring cleavage[6][7].

  • CYP-Independent Hydrolysis: The amide bonds within the morpholin-3-one ring and the diamine linker are susceptible to non-CYP-mediated hydrolysis by plasma and hepatic esterases/amidases[8].

Excretion

Clearance is typically dual-pathway. Approximately one-third of the administered dose is excreted directly via the kidneys as unchanged active substance, while the remaining two-thirds undergo hepatic metabolism before biliary and renal excretion[3].

Metabolism Parent Morpholin-3-one Diamine Derivative CYP CYP3A4 / CYP2J2 Oxidation Parent->CYP Hepatic Phase I Hydrolysis Non-CYP Amide Hydrolysis Parent->Hydrolysis Plasma/Liver Amidases Excretion Renal / Biliary Excretion Parent->Excretion Unchanged (Renal) Metab1 Morpholinone Ring Cleavage (M1) CYP->Metab1 Hydroxylation Metab2 Hydrolytic Cleavage (M13/M15) Hydrolysis->Metab2 Amide Cleavage Metab1->Excretion Metab2->Excretion

Caption: Dual metabolic clearance pathways of morpholin-3-one derivatives via CYP oxidation and amide hydrolysis.

Quantitative Data Summaries

To establish a baseline for drug design, the following tables summarize the target physicochemical and pharmacokinetic parameters for optimized morpholin-3-one diamine candidates.

Table 1: Target Physicochemical Properties

ParameterOptimal RangeCausality / Rationale
Molecular Weight (MW) 350 - 500 DaEnsures oral bioavailability and avoids steric hindrance at efflux pumps.
LogD (pH 7.4) 1.5 - 3.0Balances aqueous solubility with lipid membrane permeability[1].
Polar Surface Area (PSA) 60 - 90 ŲCritical for CNS penetrance (<90 Ų) or systemic retention (>90 Ų).
pKa (Diamine Nitrogen) 7.5 - 8.5Ensures partial protonation at physiological pH for target ionic interactions.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent/Human Models)

PK ParameterTypical Value RangeClinical Implication
Clearance ( CL ) 2.0 - 5.0 mL/min/kgLow to moderate clearance ensures a sustained therapeutic window[9].
Terminal Half-Life ( t1/2​ ) 5.0 - 12.0 hSupports once- or twice-daily oral dosing regimens[10].
Volume of Distribution ( Vss​ ) 0.7 - 1.2 L/kgIndicates moderate tissue distribution without excessive deep-compartment trapping[4].
Bioavailability ( F% ) 60% - 80%High oral bioavailability due to metabolic stability of the morpholinone core[10].

Self-Validating Experimental Protocols

To accurately profile the ADME characteristics of novel morpholin-3-one diamine derivatives, researchers must utilize self-validating assay systems. The following protocols include internal controls to ensure data integrity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic hepatic clearance ( CLint​ ) and differentiate between CYP-mediated and non-CYP-mediated metabolism[7][8]. Causality: Because morpholin-3-one derivatives undergo both CYP oxidation and CYP-independent hydrolysis, the assay must be run with and without NADPH to isolate the specific degradation pathways.

  • Preparation: Thaw HLM (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the morpholin-3-one test compound (final concentration 1 µM) in the buffer.

  • Self-Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Run a parallel plate without the NADPH regenerating system to measure baseline amide hydrolysis.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ from the log-linear decline of the parent compound and derive CLint​ .

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and quantify P-gp/BCRP efflux ratios[4][10]. Causality: Morpholin-3-one derivatives are highly susceptible to active efflux. Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) permeability reveals the Efflux Ratio (ER), dictating whether an efflux inhibitor is needed during in vivo dosing.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Transport Phase:

    • For A→B: Add compound to the apical chamber; add blank buffer to the basolateral chamber.

    • For B→A: Add compound to the basolateral chamber; add blank buffer to the apical chamber.

  • Self-Validation Control: Use Propranolol (high permeability, non-effluxed) and Digoxin (known P-gp substrate) to validate the monolayer integrity and transporter activity.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates significant active efflux.

PK_Workflow Start Compound Synthesis & Characterization PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (HLM Stability, Caco-2) PhysChem->InVitro Acceptable LogD & PSA InVivo In Vivo PK (Rodent/Canine Models) InVitro->InVivo High Stability & Permeability Decision Go/No-Go Decision (Half-life, Clearance, Vd) InVivo->Decision PK Parameter Extraction

Caption: Step-by-step logical workflow for the preclinical ADME/PK evaluation of novel derivatives.

Conclusion

The morpholin-3-one diamine scaffold represents a highly versatile structural motif in drug discovery. By understanding the causal relationship between its physicochemical properties (e.g., reduced basicity, hydrogen bonding) and its pharmacokinetic behavior (e.g., CYP3A4/2J2 metabolism, moderate Vd​ , and P-gp interaction), researchers can rationally design compounds with optimal oral bioavailability or targeted CNS penetrance. Rigorous, self-validating in vitro assays remain the cornerstone for translating these derivatives from early-stage discovery into viable clinical candidates.

References

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). Available at:[Link]

  • Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at:[Link]

  • Rivaroxaban Product Information. Therapeutic Goods Administration (TGA). Available at:[Link]

  • Xarelto EPAR Public Assessment Report. European Medicines Agency (EMA). Available at:[Link]

  • Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Gastrointestinal Bleeding Due to NOACs Use: Exploring the Molecular Mechanisms. MDPI. Available at:[Link]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Scholarly Publications Leiden University. Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Synthetic Route to Rivaroxaban via 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Rivaroxaban is a highly selective, direct Factor Xa (FXa) inhibitor widely prescribed for the prevention and treatment of thromboembolic disorders[]. The molecule's characteristic L-shape and its ability to form critical hydrogen bonds with the Gly219 amino acid residue of the FXa active site are heavily dependent on its core oxazolidinone and morpholinone structures[].

In standard industrial syntheses, the morpholinone precursor typically contains a single amino group. However, 4-(2,4-Diaminophenyl)morpholin-3-one (CAS: 482308-13-4) is frequently encountered as a key intermediate or a closely related process impurity (often designated as Impurity 65 or Impurity J)[][4]. Utilizing this diamino compound as a direct starting material for Rivaroxaban presents a unique synthetic challenge: achieving regioselective functionalization of the 4-amino group, followed by the traceless removal of the 2-amino group.

This application note details a validated, self-correcting synthetic protocol that leverages steric differentiation to convert 4-(2,4-Diaminophenyl)morpholin-3-one into high-purity Rivaroxaban.

Mechanistic Pathway & Workflow

The success of this synthetic route relies on the inherent steric environment of the starting material. The 2-amino group is positioned ortho to the bulky morpholin-3-one ring, significantly reducing its nucleophilicity due to steric hindrance. Conversely, the 4-amino group is sterically unencumbered.

By carefully controlling reaction thermodynamics, we can drive a regioselective epoxide opening at the 4-position. Subsequently, the unreacted 2-amino group is excised via a reductive deamination (diazotization followed by hypophosphorous acid reduction) to converge with the traditional Rivaroxaban synthetic pathway[5].

G SM 4-(2,4-Diaminophenyl) morpholin-3-one (Starting Material) Step1 Step 1: Regioselective Alkylation & Cyclization SM->Step1 Epoxide (S)-2-(phthalimidomethyl)oxirane (Chiral Building Block) Epoxide->Step1 Int1 Intermediate A: 2-Amino Oxazolidinone Step1->Int1 Step2 Step 2: Diazotization & Reductive Deamination (NaNO2, H3PO2) Int1->Step2 Int2 Intermediate B: Phthalimide-Protected Precursor Step2->Int2 Step3 Step 3: Deprotection (Hydrazine) & Acylation (5-CTC) Int2->Step3 Product Rivaroxaban (Target API) Step3->Product

Figure 1: Synthetic workflow from 4-(2,4-Diaminophenyl)morpholin-3-one to Rivaroxaban.

Experimental Protocols

Step 1: Regioselective Oxazolidinone Formation

Causality Check: The use of a protic solvent mixture (Ethanol/Water) at a moderate temperature (60 °C) provides the necessary activation energy for the 4-amino group to attack the chiral epoxide while keeping the sterically hindered 2-amino group dormant.

  • Preparation: Suspend 4-(2,4-Diaminophenyl)morpholin-3-one (1.0 eq) in a 7:3 mixture of Ethanol and Water.

  • Addition: Slowly add (S)-2-(phthalimidomethyl)oxirane (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor via HPLC. The bulky morpholinone ring ensures >95% regioselectivity at the 4-position.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) to the mixture and elevate the temperature to 80 °C for 4 hours to close the oxazolidinone ring.

  • Isolation: Cool to 5 °C, filter the resulting precipitate, and wash with cold ethanol to yield Intermediate A (2-Amino-phthalimide-oxazolidinone derivative).

Step 2: Reductive Deamination

Causality Check: To match the standard Rivaroxaban structure, the residual 2-amino group must be removed. Diazotization creates an excellent leaving group (N2 gas), and hypophosphorous acid acts as a mild hydride source to replace the diazonium group with a hydrogen atom without reducing the morpholinone or oxazolidinone carbonyls.

  • Diazotization: Dissolve Intermediate A in an aqueous HCl solution (3 M) and cool to 0–5 °C in an ice bath.

  • Nitrite Addition: Dropwise, add a pre-chilled aqueous solution of Sodium Nitrite (NaNO2, 1.1 eq), maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Reduction: Slowly introduce Hypophosphorous acid (H3PO2, 50% aqueous solution, 5.0 eq) to the cold mixture.

  • Evolution: Allow the reaction to warm to room temperature. Nitrogen gas evolution will be observed. Stir until gas evolution ceases (approx. 4 hours).

  • Workup: Neutralize with saturated NaHCO3, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo to yield Intermediate B .

Step 3: Deprotection and Final Acylation

Causality Check: Hydrazine hydrate efficiently cleaves the phthalimide protecting group via the Ing-Manske procedure. The resulting primary amine is immediately trapped with 5-chlorothiophene-2-carbonyl chloride to form the critical amide bond required for FXa inhibition[].

  • Deprotection: Dissolve Intermediate B in Methanol. Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate to yield the free primary amine.

  • Acylation: Dissolve the free amine in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0 °C.

  • Coupling: Dropwise, add 5-chlorothiophene-2-carbonyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl, then brine. Dry, concentrate, and recrystallize from Acetic Acid/Water to yield pure Rivaroxaban .

Quantitative Data & Yield Summary

The following table summarizes the expected thermodynamic parameters, yields, and purity profiles for this synthetic route.

Process StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Step 1 Epoxide Opening & Cyclization(S)-Epoxide, CDI, EtOH/H2O60 - 801678%> 96.0%
Step 2 Reductive DeaminationNaNO2, HCl, H3PO20 - 254.582%> 98.0%
Step 3 Deprotection & AcylationHydrazine, 5-CTC, Pyridine65, then 0 - 25488%> 99.5% (API Grade)
Overall Multi-step Synthesis --~24.5 ~56.3% > 99.5%

References

  • Application in the Preparation of Rivaroxaban: 4-(2,4-Diaminophenyl)
  • Rivaroxaban Impurities and Mechanism of Action (Factor Xa Inhibition)
  • Rivaroxaban Impurity 65 (4-(2,4-diaminophenyl)morpholin-3-one)

Sources

Application Note: Exhaustive Catalytic Reduction of Dinitro Precursors to Yield 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Application Scope

4-(2,4-Diaminophenyl)morpholin-3-one (CAS No. 482308-13-4) is a highly valued chemical building block and a critically monitored impurity in the synthesis of morpholine-based pharmaceuticals[1]. Most notably, it serves as a key intermediate in the developmental pathways of direct Factor Xa (FXa) inhibitors, such as the anticoagulant drug Rivaroxaban, which is widely used for the prevention and treatment of thromboembolic disorders[1][].

The synthesis of this diamine requires the exhaustive reduction of its precursor, 4-(2,4-dinitrophenyl)morpholin-3-one . Because the morpholin-3-one ring is susceptible to hydrolytic cleavage under harsh acidic conditions, the reduction methodology must be highly chemoselective. This application note outlines field-proven, self-validating protocols for this transformation, detailing the mechanistic causality behind parameter selection to ensure high purity and scalability.

Mechanistic Causality & Reaction Dynamics

The reduction of aromatic nitro groups to primary amines is not a single-step event; it proceeds via a sequential hydrogenation cascade: Nitro Nitroso Hydroxylamine Amine .

Mechanism ArNO2 Nitro Group (-NO2) ArNO Nitroso (-NO) ArNO2->ArNO +H2 -H2O ArNHOH Hydroxylamine (-NHOH) ArNO->ArNHOH +H2 ArNH2 Primary Amine (-NH2) ArNHOH->ArNH2 +H2 -H2O

Fig 1. Sequential reduction mechanism of the nitro group to the primary amine.

As a Senior Application Scientist, it is crucial to understand the physical chemistry driving this specific reaction to avoid stalled intermediates:

  • Steric & Electronic Disparities: The two nitro groups on the 2,4-dinitrophenyl ring do not reduce symmetrically. The para-nitro group (position 4) is relatively unhindered and reduces rapidly. Conversely, the ortho-nitro group (position 2) experiences significant steric shielding from the adjacent, bulky morpholin-3-one moiety.

  • Catalyst & Solvent Causality: To overcome this steric barrier without degrading the molecule, Palladium on Carbon (Pd/C) is utilized[3]. Absolute ethanol or ethanol-water mixtures (e.g., 90:10) are the optimal solvents[1]. Pure water severely limits the solubility of the dinitro substrate, while pure non-polar solvents fail to solubilize the highly polar hydroxylamine intermediate. Ethanol provides the perfect balance for substrate solubility and hydrogen gas mass transfer[4].

  • Self-Validating Kinetic Control: The reaction is engineered as a self-validating system. By conducting the reaction in a sealed autoclave under constant hydrogen pressure, the progress is directly correlated to hydrogen uptake. When the pressure drop ceases, the kinetic endpoint has been reached, guaranteeing that no partially reduced hydroxylamine impurities remain.

Quantitative Data & Parameter Optimization

To facilitate easy comparison and experimental design, the quantitative parameters for the reduction methodologies are summarized below.

Table 1: Comparison of Reduction Methodologies

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/NH₄Cl)
Reagents H₂ gas, 5% Pd/CIron powder (325 mesh), NH₄Cl
Solvent Absolute EthanolEthanol/Water (70:30)
Temperature 65–70 °C80 °C (Reflux)
Pressure 4.0 bar (0.4 MPa)Atmospheric
Reaction Time 4–6 hours6–8 hours
Chemoselectivity ExcellentGood
Typical Yield >92%75–85%
Scalability High (Preferred in Pharma)Low (Heavy metal waste)

Table 2: Optimized Reaction Parameters for Pd/C Hydrogenation

ParameterOptimal RangeMechanistic Rationale
Catalyst Loading 5–10 wt% (relative to substrate)Ensures sufficient active sites to overcome the steric hindrance of the ortho-nitro group[3].
H₂ Pressure 4.0–5.0 barDrives the equilibrium forward; prevents accumulation of toxic hydroxylamine intermediates.
Temperature 65–70 °COvercomes the activation energy barrier for complete reduction without hydrolyzing the morpholinone ring.
Agitation >600 rpmMaximizes gas-liquid-solid mass transfer, which is the rate-limiting step in multiphase catalytic reactions.

Experimental Methodologies

Protocol A: Pressurized Catalytic Hydrogenation (Primary Method)

This is the industry-standard, scalable protocol designed for maximum purity and yield[4].

Workflow Start 4-(2,4-Dinitrophenyl)morpholin-3-one Setup Suspend in EtOH & Add 5% Pd/C Start->Setup Purge Inertion: N2 Purge then H2 Purge Setup->Purge React Hydrogenation (65-70°C, 4.0 bar H2) Purge->React Filter Hot Filtration through Celite React->Filter Isolate Concentration & Crystallization Filter->Isolate Product 4-(2,4-Diaminophenyl)morpholin-3-one Isolate->Product

Fig 2. Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure:

  • Preparation: In a clean, dry 1 L high-pressure autoclave, suspend 50.0 g of 4-(2,4-dinitrophenyl)morpholin-3-one in 400 mL of absolute ethanol (10-15 wt% concentration)[1].

  • Catalyst Addition: Carefully add 2.5 g of 5% Palladium on activated carbon (Pd/C). Critical Safety Note: Use 50% wet Pd/C to prevent the ignition of ethanol vapors.

  • Inertion: Seal the autoclave. Purge the headspace with Nitrogen gas (3.0 bar) and vent. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 4.0 bar (0.4 MPa)[3]. Begin vigorous agitation at 600 rpm.

  • Heating: Gradually heat the reaction mixture to an internal temperature of 65–70 °C. As hydrogen is consumed by the nitro groups, maintain the pressure at 4.0 bar via a continuous feed regulator.

  • Self-Validation & Completion: Monitor the hydrogen mass flow. The reaction is deemed complete when hydrogen uptake completely ceases (typically 4–6 hours). Maintain conditions for an additional 30 minutes to ensure total conversion of the sterically hindered ortho position.

  • Filtration: Cool the reactor to 40 °C. Vent the hydrogen safely and purge with Nitrogen three times. Filter the warm mixture through a tightly packed pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the filter cake with 50 mL of warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) until a thick slurry forms. Cool the slurry to 0–5 °C to maximize crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Protocol B: Chemical Reduction via Béchamp Process (Alternative Lab-Scale)

For laboratories lacking high-pressure infrastructure, an optimized Iron/Ammonium Chloride reduction provides a viable, albeit lower-yielding, alternative.

Step-by-Step Procedure:

  • Suspend 10.0 g of the dinitro precursor and 15.0 g of Iron powder (325 mesh) in 100 mL of a 70:30 Ethanol/Water mixture.

  • Add 2.5 g of Ammonium Chloride (NH₄Cl) as a mild proton source. Causality: NH₄Cl is strictly used instead of HCl to maintain a near-neutral pH, which prevents the acid-catalyzed hydrolysis and ring-opening of the morpholin-3-one moiety.

  • Reflux the mixture (approx. 80 °C) under vigorous stirring for 6 to 8 hours. Monitor via TLC or HPLC until the starting material and intermediate mono-amines are consumed.

  • Filter the hot suspension through a Celite pad to remove iron oxides.

  • Concentrate the filtrate and crystallize the product as described in Protocol A, Step 8.

References

  • 4-(2,4-Diaminophenyl)morpholin-3-one - Smolecule Source: smolecule.com URL:[1]

  • Rivaroxaban Impurities - BOC Sciences Source: bocsci.com URL:[]

  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook Source: chemicalbook.com URL:[3]

  • AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon Source: Google Patents URL:[4]

Sources

Application Note: High-Resolution Chromatographic Isolation and Characterization of Rivaroxaban Impurity 107

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Rivaroxaban is a highly effective, orally active, direct Factor Xa inhibitor used extensively in anticoagulant therapy. During its multistep synthesis and subsequent storage, various process-related impurities and degradation products can emerge, necessitating stringent monitoring per ICH Q3A(R2) and Q3B(R2) guidelines.

Rivaroxaban Impurity 107 (CAS: 1257527-98-2), chemically identified as 2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione[1], is a critical intermediate-derived impurity. Its structural similarity to the active pharmaceutical ingredient (API) poses significant challenges for baseline resolution. This application note details a robust, self-validating chromatographic workflow for the analytical detection and preparative isolation of Impurity 107, designed specifically for drug development professionals and analytical scientists.

Scientific Principles & Causality (Method Rationale)

To successfully isolate Impurity 107 from the bulk Rivaroxaban matrix, the chromatographic conditions must exploit the subtle structural and electronic differences between the two molecules. Impurity 107 contains a secondary amine and a free hydroxyl group, whereas Rivaroxaban features a relatively neutral chlorothiophene-carboxamide moiety.

  • Stationary Phase Selection : A high-density octadecylsilane (C18) column (e.g., YMC ODSA or Thermo Hypersil ODS, 5 µm, 4.6 × 250 mm) is selected to provide maximum hydrophobic surface area. This is essential for the separation of closely related structural analogs that differ only slightly in their partition coefficients[2][3].

  • Mobile Phase & pH Causality : The use of an acidic buffer is the primary driver of separation. By employing a 25 mM potassium phosphate buffer adjusted to pH 2.9[2] or a highly diluted 0.07% orthophosphoric acid (OPA) solution[3], the secondary amine of Impurity 107 becomes fully protonated. This ionization increases its apparent polarity relative to the neutral Rivaroxaban, significantly shifting its retention time ( tR​ ) to elute earlier, thus preventing co-elution.

  • Preparative Scale-Up Logic : For physical isolation, non-volatile phosphate buffers are detrimental as they co-precipitate with the isolated compound. Therefore, the analytical method is translated to a volatile buffer system (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate) to facilitate post-fractionation lyophilization without salt contamination[4].

Experimental Protocols

Analytical RP-HPLC Method (System Suitability & Detection)

This method serves as the self-validating system. Before any preparative scale-up occurs, this analytical run must confirm baseline resolution ( Rs​>2.0 ) to guarantee that the subsequent isolation will yield high-purity fractions.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Prepare 0.07% Orthophosphoric acid (OPA) in Milli-Q water (pH ~2.5). Filter the solution through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes[3].

  • Mobile Phase B : Use HPLC-grade Acetonitrile (100%)[3].

Step 2: Sample Preparation

  • Dissolve the crude Rivaroxaban sample (or forced degradation sample) in a diluent of Acetonitrile:Water (50:50, v/v) to achieve a concentration of 1.0 mg/mL. Sonicate for 15 minutes to ensure complete solubilization[5].

Step 3: Chromatographic Execution

  • Column : C18 (250 mm × 4.6 mm, 5 µm)[2].

  • Flow Rate : 1.0 mL/min.

  • Detection : Photodiode Array (PDA) or UV at 249 nm or 250 nm[2][3].

  • Column Temperature : 25°C.

  • Injection Volume : 10 µL.

  • Self-Validation Check: Proceed to preparative scale-up only if the system suitability criteria (Table 2) are met.

Preparative HPLC Isolation Workflow

Once the analytical method validates the resolution, the method is scaled up for the physical isolation of Impurity 107.

Step 1: Preparative Mobile Phase

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (volatile, allows for lyophilization).

  • Mobile Phase B : HPLC-grade Acetonitrile.

Step 2: Preparative Chromatographic Setup

  • Column : Preparative C18 column (250 mm × 21.2 mm, 5 µm).

  • Flow Rate : 20.0 mL/min.

  • Detection : UV at 250 nm.

  • Sample Loading : Inject 2-5 mL of a concentrated crude mixture (20 mg/mL dissolved in DMSO/Acetonitrile).

Step 3: Fraction Collection & Recovery

  • Monitor the real-time chromatogram and trigger fraction collection based on the UV threshold corresponding to the previously established tR​ of Impurity 107.

  • Pool the collected fractions containing the target impurity.

  • Remove the organic modifier (acetonitrile) via rotary evaporation under reduced pressure at 35°C to prevent thermal degradation.

  • Lyophilize the remaining aqueous solution for 48 hours to yield high-purity (>98%) solid Impurity 107[4].

Data Presentation

Table 1: Gradient Elution Program for Analytical Separation
Time (min)Mobile Phase A (0.07% OPA)Mobile Phase B (Acetonitrile)Elution Profile
0.080%20%Isocratic hold
5.080%20%Linear gradient
20.040%60%Linear gradient
25.020%80%High organic wash
26.080%20%Re-equilibration
35.080%20%End of run
Table 2: System Suitability & Validation Parameters
ParameterRivaroxaban APIImpurity 107Acceptance Criteria
Retention Time ( tR​ )~12.20 min[2]~8.5 - 9.5 minN/A
Resolution ( Rs​ )> 3.5> 2.0 Rs​≥2.0
Tailing Factor ( Tf​ )1.121.15 Tf​≤1.5
Theoretical Plates ( N )> 8000> 6500 N≥5000

Visualizations

SeparationMechanism pH Acidic Mobile Phase (pH 2.5 - 2.9) Ionization Protonation of 2° Amine in Impurity 107 pH->Ionization Polarity Increased Hydrophilicity of Impurity 107 Ionization->Polarity Interaction Reduced C18 Retention vs. Neutral Rivaroxaban Polarity->Interaction Elution Baseline Resolution (Impurity elutes earlier) Interaction->Elution

Caption: Causality of pH-driven chromatographic separation mechanism for Impurity 107.

IsolationWorkflow Crude Crude Rivaroxaban Matrix AnalHPLC Analytical RP-HPLC (Method Validation) Crude->AnalHPLC Aliquot for testing PrepHPLC Preparative HPLC (Scale-up & Injection) Crude->PrepHPLC Bulk Loading AnalHPLC->PrepHPLC Rs > 2.0 Confirmed Fraction Fraction Collection (UV Triggered at 250 nm) PrepHPLC->Fraction Evap Rotary Evaporation (Organic Solvent Removal) Fraction->Evap Lyophil Lyophilization (Aqueous Removal) Evap->Lyophil Pure Pure Impurity 107 (>98% Purity) Lyophil->Pure

Caption: Step-by-step workflow for the preparative isolation of Rivaroxaban Impurity 107.

Conclusion

The successful isolation of Rivaroxaban Impurity 107 hinges entirely on exploiting its distinct ionization profile. By utilizing an acidic mobile phase (pH ~2.5-2.9) on a high-density C18 stationary phase, the secondary amine of Impurity 107 is protonated, ensuring robust baseline resolution from the main API peak. Transitioning from analytical validation (using OPA or phosphate buffers) to preparative isolation (using volatile TFA or ammonium acetate) provides a seamless, self-validating system. This workflow yields highly pure reference standards essential for regulatory compliance, structural elucidation, and downstream toxicity profiling.

References

  • [2] Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. PMC (NIH). 2

  • [6] Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban.... Frontiers. 6

  • [3] Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bulk. IOSR Journal. 3

  • [5] Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. AKJournals. 5

  • [1] Rivaroxaban Impurity 107 | CAS 1257527-98-2. Veeprho. 1

  • [4] Chromatograms of Rivaroxaban and Related Impurities in Rovaltro and Xarelto Tablets. ResearchGate. 4

Sources

Application Notes and Protocols for the Laboratory-Scale Purification of 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a heterocyclic aromatic amine characterized by a morpholin-3-one ring attached to a phenyl group with two amino substituents at the 2 and 4 positions.[1] Its structural features, particularly the presence of reactive amine groups, make it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This guide provides detailed protocols for the purification of 4-(2,4-Diaminophenyl)morpholin-3-one at the laboratory scale, focusing on methods that ensure high purity and are readily implementable by researchers, scientists, and drug development professionals.

Genesis of Impurities

The most common synthetic route to 4-(2,4-Diaminophenyl)morpholin-3-one involves the reduction of a dinitro precursor, 4-(2,4-dinitrophenyl)morpholin-3-one.[1] This process can introduce several impurities, including:

  • Unreacted Starting Material: Residual 4-(2,4-dinitrophenyl)morpholin-3-one.

  • Partially Reduced Intermediates: Such as 4-(2-amino-4-nitrophenyl)morpholin-3-one and 4-(4-amino-2-nitrophenyl)morpholin-3-one.

  • By-products of Reduction: Depending on the reducing agent and conditions, other side products may form.

  • Catalyst Residues: If catalytic hydrogenation is employed, traces of the metal catalyst (e.g., palladium on carbon) may be present.[1]

This guide will address the removal of these and other potential contaminants through robust purification strategies.

Physicochemical Properties for Purification Strategy

Understanding the physicochemical properties of 4-(2,4-Diaminophenyl)morpholin-3-one is crucial for designing effective purification protocols.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₀H₁₃N₃O₂[1]Affects molecular weight and solubility.
Molecular Weight ~207.23 g/mol Influences diffusion rates in chromatography.
Appearance Likely a solid, potentially off-white or colored due to amine oxidation.Visual indicator of purity.
Polarity High, due to two primary amine groups and a lactam moiety.Dictates choice of solvents for recrystallization and chromatography.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in nonpolar solvents like hexanes.[2]Key for selecting appropriate recrystallization and chromatography solvents.
pKa The aromatic amine groups are basic.Allows for purification via acid-base extraction.

Purification Methodologies

A multi-step purification strategy is often necessary to achieve high purity. The following sections detail the most effective methods for 4-(2,4-Diaminophenyl)morpholin-3-one.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[3] The choice of solvent is critical and should be guided by the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.

Solvent Screening and Selection Rationale

For a polar compound like 4-(2,4-Diaminophenyl)morpholin-3-one, polar protic and aprotic solvents are good candidates.

SolventRationale
Ethanol/Methanol Often effective for recrystallizing aromatic amines and amides. The hydroxyl group can hydrogen bond with the amine and lactam functionalities.[4]
Isopropanol Similar to ethanol but with a higher boiling point, which can be advantageous for dissolving less soluble compounds.
Ethyl Acetate A moderately polar solvent that can be effective, sometimes in combination with a less polar co-solvent like hexanes to induce crystallization.[5]
Water The high polarity may lead to good solubility at high temperatures. However, the presence of two amine groups could lead to high solubility even at room temperature, potentially reducing yield.
Detailed Recrystallization Protocol

Objective: To remove non-polar impurities and some colored by-products.

Materials:

  • Crude 4-(2,4-Diaminophenyl)morpholin-3-one

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography: For High-Purity Isolation

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For 4-(2,4-Diaminophenyl)morpholin-3-one, a polar compound, normal-phase chromatography with a polar stationary phase (silica gel) is appropriate.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the standard choice for polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Good starting points for polar compounds include ethyl acetate/hexane or methanol/dichloromethane systems.[5] For stubborn amines that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can improve separation.[5]

Detailed Flash Column Chromatography Protocol

Objective: To separate the target compound from closely related impurities with different polarities.

Materials:

  • Crude or recrystallized 4-(2,4-Diaminophenyl)morpholin-3-one

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 50% or higher).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-(2,4-Diaminophenyl)morpholin-3-one.

Acid-Base Extraction: An Alternative or Complementary Method

The basic nature of the amino groups on the phenyl ring allows for purification using acid-base extraction. This method is particularly useful for removing non-basic impurities.

Detailed Acid-Base Extraction Protocol

Objective: To separate the basic target compound from neutral or acidic impurities.

Materials:

  • Crude 4-(2,4-Diaminophenyl)morpholin-3-one

  • An organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude material in an appropriate organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution. The basic 4-(2,4-Diaminophenyl)morpholin-3-one will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add an aqueous base to neutralize the acid and deprotonate the target compound, causing it to precipitate or partition back into an organic solvent.

  • Extraction: Extract the now neutral compound back into an organic solvent.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.

  • Isolation: Filter off the drying agent and evaporate the solvent to yield the purified product.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

TechniquePurposeExpected Outcome for Pure Sample
Thin Layer Chromatography (TLC) Quick purity check and monitoring of column chromatography.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak with purity >98%.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- or carbon-containing impurities.A spectrum consistent with the expected structure of 4-(2,4-Diaminophenyl)morpholin-3-one.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the expected mass.
Melting Point Physical property indicating purity.A sharp melting point range.[7]

Workflow Diagrams

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B Heat C Cool Slowly (Crystallization) B->C Cool D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystals F->G

Caption: General workflow for purification by recrystallization.

Flash Column Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation A Pack Column with Silica Gel B Load Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E Analyze F Combine Pure Fractions E->F Identify G Evaporate Solvent F->G H Purified Compound G->H

Caption: Step-by-step process for flash column chromatography.

Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Handling: Aromatic amines can be irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.[1][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The purification of 4-(2,4-Diaminophenyl)morpholin-3-one is a critical step in its utilization as a chemical intermediate. A combination of recrystallization and flash column chromatography is generally sufficient to achieve high levels of purity. The choice of specific solvents and conditions should be optimized based on the nature and quantity of the impurities present. Rigorous analytical assessment is essential to confirm the purity of the final product before its use in subsequent synthetic steps.

References

  • ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis of some new pyrazole based oxothiazolidine hybrids as potent antimicrobial agents. Available from: [Link]

  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]

  • Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Available from: [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Available from: [Link]

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • Darshan Healthcare. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Available from: [Link]

  • Heterocycles. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a kilogram scale. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. Available from: [Link]

  • Organic Syntheses. (n.d.). 1,10-DIAZACYCLOOCTADECANE. Available from: [Link]

  • Land Reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Available from: [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Available from: [Link]

  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available from: [Link]

  • PubMed. (2014, March 15). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent. Available from: [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]

  • ResearchGate. (n.d.). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Available from: [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]

  • PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2,4-diaminophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and troubleshooting common experimental hurdles. The information herein is synthesized from established chemical literature and process patents to provide actionable, field-proven insights.

Introduction

4-(2,4-Diaminophenyl)morpholin-3-one is a substituted aromatic heterocyclic compound. Its structure, featuring a morpholinone ring and two amino groups on the phenyl moiety, makes it a valuable building block in medicinal chemistry. Its synthesis is analogous to that of key pharmaceutical intermediates, such as 4-(4-aminophenyl)morpholin-3-one, a precursor for the anticoagulant Rivaroxaban.[1][2] The primary challenge in synthesizing the diamino variant lies in the complete and clean reduction of a dinitro precursor, a step that is critical for achieving high yield and purity.

This guide focuses on the most logical and common synthetic pathway: the catalytic hydrogenation of 4-(2,4-dinitrophenyl)morpholin-3-one.

Core Synthetic Pathway

The synthesis typically proceeds via a two-step process starting from a readily available dinitrophenyl precursor.

cluster_0 Step 1: Morpholinone Ring Formation cluster_1 Step 2: Double Nitro Group Reduction A 1-Halo-2,4-dinitrobenzene or 2,4-Dinitroaniline C 4-(2,4-Dinitrophenyl)morpholin-3-one A->C Condensation/ Cyclization B Ring Formation Reagents (e.g., Morpholin-3-one or 2-(2-chloroethoxy)acetyl chloride) E 4-(2,4-Diaminophenyl)morpholin-3-one (Final Product) C->E Reduction D Catalytic Hydrogenation (H₂, Pd/C) cluster_checks Troubleshooting Workflow Start Low Yield / Incomplete Reaction CheckCatalyst 1. Verify Catalyst - Use fresh Pd/C - Increase loading (5-10% w/w) Start->CheckCatalyst CheckH2 2. Check H₂ Supply - Purge system - Ensure 1-5 bar pressure - Monitor uptake CheckCatalyst->CheckH2 CheckMixing 3. Optimize Mass Transfer - Ensure vigorous stirring CheckH2->CheckMixing CheckSolvent 4. Evaluate Solvent - Screen EtOH, EtOAc, THF - Check substrate solubility CheckMixing->CheckSolvent End Reaction Optimized CheckSolvent->End

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. How can I improve selectivity?

Answer: Side products in this reduction often arise from partial reduction or, less commonly, from degradation of the morpholinone ring. Selectivity is controlled by reaction temperature, solvent, and reaction time.

Causality & Solutions:

  • Partial Reduction: The reduction of two nitro groups proceeds stepwise. Stopping the reaction too early or having an inactive catalyst can lead to the accumulation of nitro-amino intermediates.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until all starting material and intermediates are consumed.

  • Ring Opening: As noted in related syntheses, using alcohol solvents under certain conditions can lead to nucleophilic attack on the amide bond of the morpholinone ring, causing it to open. [3] * Solution: If ring-opened impurities are detected (e.g., by LC-MS), switch to a non-nucleophilic solvent like ethyl acetate or THF. Running the reaction at a lower temperature (e.g., 20-40°C) can also mitigate this side reaction. [4][3]

Q3: The workup and purification are difficult, leading to product loss. What is the best practice?

Answer: The diamino product is significantly more polar than its dinitro precursor and can be prone to oxidation. The workup procedure must be designed to handle these properties and efficiently remove the solid catalyst.

Causality & Solutions:

  • Catalyst Removal: Pd/C is pyrophoric (can ignite spontaneously in air when dry) and extremely fine. Incomplete removal will contaminate the product and can interfere with subsequent steps.

    • Solution: After the reaction, ensure the atmosphere is purged with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® or a similar filter aid. This will trap the fine catalyst particles. Wash the filter cake thoroughly with the reaction solvent to recover all the product.

  • Product Isolation: Due to its two basic amino groups, the product's solubility is highly dependent on pH.

    • Solution: After catalyst filtration, the product can be isolated by concentrating the solvent under reduced pressure. If impurities are present, an acid-base extraction can be effective. However, for final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective method for achieving high purity. [5]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to monitor the reaction progress? A: HPLC is the most quantitative and reliable method. A simple TLC analysis can also be very effective for qualitative monitoring. A good TLC system might use a 10:1 dichloromethane:methanol mobile phase. The dinitro starting material will have a high Rf, while the highly polar diamino product will have a very low Rf, often close to the baseline.

Q: What are the critical safety precautions for catalytic hydrogenation? A: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and must be handled with care.

  • Always work in a well-ventilated fume hood.

  • Never allow the catalyst to dry in the open air. Keep it solvent-wetted at all times.

  • Always purge the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen and after the reaction is complete before opening it to the air.

  • Dispose of the used catalyst properly by placing it in a sealed, water-filled container labeled for hazardous waste.

Q: Are there alternatives to catalytic hydrogenation for this reduction? A: Yes, classical chemical reductions can be used, though they are often less "green" and may have stoichiometric waste issues.

  • Iron (Fe) or Tin (Sn) in Acid: Reduction with metals like iron or tin in hydrochloric acid is a classic method for converting nitro groups to amines. [6]However, this generates large amounts of metallic waste that can be difficult to dispose of. [7]* Hydrazine Hydrate: In the presence of a catalyst like FeCl₃, hydrazine can be an effective reducing agent. [8]Hydrazine is, however, highly toxic and requires careful handling.

Q: How does this synthesis compare to that of 4-(4-aminophenyl)morpholin-3-one? A: The chemistry is very similar, but the stoichiometry and potential for intermediates are different. For the diamino compound, you must reduce two nitro groups, requiring twice the molar equivalent of hydrogen. The potential for forming a partially reduced nitro-amino intermediate is a key difference that must be managed to achieve high yields of the final product.

Data & Protocols
Table 1: Comparison of Typical Hydrogenation Conditions
ParameterCondition 1Condition 2Condition 3Source
Catalyst 5% Pd/C10% Pd/C5% Pd/C (wet)[5][3]
Solvent MethanolTetrahydrofuran (THF)Ethanol[5][3]
Temperature 40 °C25 - 30 °C60 °C[4][5]
H₂ Pressure 2 bar1 bar0.4 MPa (~4 bar)[4][5][3]
Substrate Conc. ~12% w/v~5% w/v~8% w/v[2][5]
Typical Time 17 h3 - 6 h3 h[5]

Note: These conditions are primarily reported for mono-nitro reductions and serve as an excellent starting point for optimizing the double reduction.

Experimental Protocol: Catalytic Hydrogenation of 4-(2,4-Dinitrophenyl)morpholin-3-one
  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-(2,4-dinitrophenyl)morpholin-3-one (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (5-10% by weight relative to the starting material). Caution: Keep the catalyst wetted with solvent.

  • Solvent Addition: Add the chosen solvent (e.g., Ethyl Acetate or Ethanol, approx. 10-15 mL per gram of starting material).

  • System Purge: Seal the vessel and purge the headspace thoroughly with nitrogen (3 cycles) followed by hydrogen (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar). Begin vigorous stirring and heat to the target temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by taking samples for TLC/HPLC analysis until all starting material and intermediates are consumed.

  • Workup: Once complete, cool the vessel to room temperature. Purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite®, washing the pad with fresh solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude 4-(2,4-diaminophenyl)morpholin-3-one, which can be purified further by recrystallization.

References
  • Arborpharm. (2025, November 11).
  • Liu Yujian, Fu Xinyue, Zhou Wei, Bai Wanfu. (2022). Improvement of Synthesis Process of Rivaroxaban. Journal of Baotou Medical College, 38(12), 76-80.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020, September 15).
  • Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one. Benchchem.
  • EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • 4-(2,4-Diaminophenyl)morpholin-3-one. (2023, August 15). Smolecule.
  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. ChemicalBook.
  • Mederski, W., et al. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors. Heterocycles, 74, 437-445.
  • Synthesis and Evaluation of Pyrazole Based Oxothiazolidine Hybrids as Potential Antimicrobial Agents. (2020, December 31). Asian Journal of Organic & Medicinal Chemistry.

Sources

Technical Support Center: Optimizing HPLC Retention Time for 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2,4-Diaminophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this compound. As an important intermediate in pharmaceutical synthesis, particularly for anticoagulants like Rivaroxaban, robust and reproducible analytical methods are critical.[1][2][3][4][5]

This resource combines foundational HPLC principles with field-proven insights to help you troubleshoot issues and optimize your method for reliable and accurate results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the HPLC analysis of 4-(2,4-Diaminophenyl)morpholin-3-one.

Q1: My retention time for 4-(2,4-Diaminophenyl)morpholin-3-one is shifting between injections. What is the most likely cause?

Retention time variability is a frequent issue in HPLC.[6] For a basic compound like 4-(2,4-Diaminophenyl)morpholin-3-one, which contains two primary amine groups, the most common culprit is an unstable mobile phase pH. Small fluctuations in pH can alter the ionization state of the amine groups, which dramatically impacts its hydrophobicity and, consequently, its interaction with a reversed-phase column.[7][8] Ensure your mobile phase is adequately buffered and that the pH is controlled at least 1.5 to 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[7][9][10] Other potential causes include temperature fluctuations, inconsistent mobile phase composition, and flow rate instability.[11]

Q2: I'm observing significant peak tailing. How can I improve the peak shape?

Peak tailing with amine-containing compounds is often due to secondary interactions between the positively charged analyte and residual, negatively charged silanols on the silica-based stationary phase.[8] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a mobile phase pH that suppresses the ionization of the silanol groups (typically below pH 3.5) or fully protonates the basic analyte.[8]

  • Column Choice: Use a modern, high-purity silica column with advanced end-capping to minimize exposed silanols. Alternatively, a column with a polar-embedded group or a phenyl phase can offer different selectivity and reduce tailing.[12]

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), can saturate the active silanol sites, improving peak symmetry.

Q3: My analyte is eluting too early, close to the solvent front. How can I increase its retention time?

Insufficient retention is a common problem for relatively polar compounds. To increase the retention time of 4-(2,4-Diaminophenyl)morpholin-3-one on a reversed-phase column, you can:

  • Decrease the organic solvent percentage in your mobile phase.[13][14] A lower concentration of acetonitrile or methanol will increase the polarity of the mobile phase, leading to stronger interaction with the non-polar stationary phase.[13]

  • Increase the mobile phase pH. For a basic compound, increasing the pH will decrease its ionization (making it less polar) and thus increase its retention on a reversed-phase column.[15][7][13]

  • Select a more retentive stationary phase. A C18 column will generally provide more retention than a C8 or phenyl column due to its longer alkyl chains.[16]

Q4: What is a good starting point for developing an HPLC method for this compound?

A robust starting point for method development would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile.[12][17] Given the compound's aromatic nature, a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) would be appropriate.[17] Initial runs could involve a gradient elution from a low to a high percentage of organic modifier to determine the approximate elution conditions, followed by optimization to an isocratic method if possible.

Troubleshooting Guide: Retention Time Instability

Retention time is the time it takes for an analyte to pass through the column.[11] Unstable retention times are a critical issue that can compromise the accuracy and reproducibility of your analysis. This section provides a systematic approach to diagnosing and resolving retention time drift.

Types of Retention Time Drift

First, identify the pattern of the drift, as this can provide clues to the root cause:

  • Steadily increasing or decreasing retention time: This often points to a gradual change in the system, such as column equilibration issues, temperature changes, or a slow leak.[11]

  • Random, unpredictable "jitter": This may indicate problems with the pump, injector, or air bubbles in the system.[11]

  • Abrupt shifts in retention time: This usually occurs after a change is made to the system, such as replacing the mobile phase or installing a new column.[11]

Diagnostic Workflow for Retention Time Issues

The following diagram illustrates a logical workflow for troubleshooting retention time instability.

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Problem Categorization cluster_2 Investigation Paths cluster_3 Specific Checks & Solutions Observation Retention Time (RT) is Unstable Categorize Categorize the Drift - Gradual (Increasing/Decreasing) - Random Jitter - Abrupt Shift Observation->Categorize MobilePhase Mobile Phase Issues Categorize->MobilePhase Categorize->MobilePhase All Peaks Drifting? Column Column Issues Categorize->Column Categorize->Column Specific Peaks Drifting? Instrument Instrument/Hardware Issues Categorize->Instrument Categorize->Instrument Random or Abrupt Shifts? MP_Checks Check pH & Buffer Prep Degas Solvents Verify Composition & Line Integrity Check for Evaporation MobilePhase->MP_Checks Col_Checks Ensure Full Equilibration Check for Contamination/Blockage Verify Column Temperature Stability Confirm Correct Column Installation Column->Col_Checks Inst_Checks Check for Leaks Purge Pump & Check Valves Verify Flow Rate Accuracy Inspect Injector & Sample Loop Instrument->Inst_Checks Method_Development cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Feasibility cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Setup Define Goals (Resolution, Run Time) Select Column (C18) & Detector (UV) Prepare Mobile Phases (Buffered Aqueous & Organic) Scouting Perform Fast Gradient Run (e.g., 5-95% ACN) Setup->Scouting Evaluate Evaluate Peak Shape & Approx. RT Scouting->Evaluate Optimize Convert to Isocratic Method Fine-tune % Organic for k = 2-10 Adjust pH for Selectivity/Peak Shape Optimize Temperature & Flow Rate Evaluate->Optimize Evaluate->Optimize If Feasible Validation System Suitability Testing: - Tailing Factor - Plate Count - Reproducibility Optimize->Validation

Sources

Overcoming low aqueous solubility of 4-(2,4-Diaminophenyl)morpholin-3-one in assays

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Low Aqueous Solubility of 4-(2,4-Diaminophenyl)morpholin-3-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Chemical Context

4-(2,4-Diaminophenyl)morpholin-3-one (CAS: 482308-13-4) is a critical chemical intermediate and known impurity in the synthesis of the Factor Xa inhibitor rivaroxaban[1]. While highly valuable in medicinal chemistry, its structural features—a neutral morpholin-3-one ring coupled with two weakly basic aniline groups—render it poorly soluble in standard physiological assay buffers (pH 7.4).

This low aqueous solubility frequently leads to compound precipitation and colloidal aggregation. In biochemical assays, these aggregates can non-specifically adsorb target enzymes, resulting in flat structure-activity relationships (SAR), underestimated activity, and high rates of false positives[2].

Diagnostic Framework: Is Solubility Compromising Your Assay?

Before altering your formulation, you must confirm that precipitation is the root cause of erratic data. Aggregates are typically 30–400 nm in size and can easily pass through standard 0.2 µm filters, making them invisible to the naked eye but highly disruptive to assay biology[2].

DiagnosticWorkflow Start Observe Erratic Assay Data (Flat SAR, False Positives) DLS Run DLS or Nephelometry on Assay Buffer Start->DLS Check Aggregates Detected? DLS->Check Yes Solubility Issue Confirmed Check->Yes Turbidity/Particles >20 µM No Investigate Target or Assay Biology Check->No Clear Solution

Workflow for diagnosing compound aggregation and false positives.

Solubilization Strategies & Methodologies

To effectively solubilize 4-(2,4-Diaminophenyl)morpholin-3-one, the strategy must be tailored to your specific assay's tolerance limits.

SolubilizationLogic Problem 4-(2,4-Diaminophenyl) morpholin-3-one Precipitation Target Assay Tolerance Check Problem->Target DMSO High DMSO Tolerance (>2%) Target->DMSO LowDMSO Low DMSO Tolerance (<1%) Target->LowDMSO Protocol1 Acoustic Dispensing + Serial DMSO Dilution DMSO->Protocol1 pH pH Sensitive Target? LowDMSO->pH Protocol2 Lower Buffer pH (Protonate Amines) pH->Protocol2 Yes (Tolerates pH < 6) Protocol3 HP-β-CD Complexation pH->Protocol3 No (Requires pH 7.4)

Decision matrix for selecting a solubilization strategy based on assay constraints.

Strategy A: Optimized DMSO Handling & Acoustic Dispensing

The Causality: When a highly concentrated DMSO stock is directly spiked into an aqueous buffer, the rapid solvent exchange causes localized supersaturation. The compound is forced to crash out as colloidal aggregates before it can evenly disperse[2]. Self-Validating Protocol:

  • Stock Preparation: Dissolve 4-(2,4-Diaminophenyl)morpholin-3-one in 100% anhydrous DMSO to a maximum of 10 mM. Validation: Visually inspect for clarity; sonicate for 5 minutes if micro-crystals persist.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO, not in the aqueous buffer[2].

  • Acoustic Dispensing: Use an acoustic liquid handler to transfer nanoliter volumes of the DMSO dilutions directly into the dry assay microplate.

  • Buffer Addition: Rapidly dispense the aqueous assay buffer over the compound. This ensures the DMSO concentration remains constant (e.g., 1%) across all dose-response wells, preventing differential precipitation.

  • Validation Check: Run a parallel plate through a nephelometer. A lack of light scattering confirms kinetic solubility[3].

Strategy B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

The Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenyl ring of 4-(2,4-Diaminophenyl)morpholin-3-one can enter this cavity, forming a non-covalent inclusion complex. This shields the lipophilic portions from water, drastically increasing apparent aqueous solubility without permanently altering the molecule's structure[4]. Self-Validating Protocol:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Complexation: Add the compound (from a dry powder or concentrated DMSO stock) into the HP-β-CD buffer.

  • Equilibration: Vortex for 2 minutes and incubate on a shaker at 25°C for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Validation Check: Measure the concentration of the compound in the supernatant via LC-MS/MS to confirm the final soluble working concentration.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionMax Expected Soluble Conc.ProsCons
Standard Buffer (pH 7.4) None (Baseline)< 10 µMPhysiologically relevantHigh risk of false positives[2]
1% DMSO Co-solvency Reduces dielectric constant~30 - 50 µMEasy to implementDMSO may inhibit sensitive enzymes[2]
10% HP-β-CD Inclusion complexation> 500 µMProtects against aggregation[5]May reduce free-drug fraction
Buffer pH Adjustment (pH 5.5) Protonation of anilines> 1 mMHighly effective, cheapMay denature target proteins
Frequently Asked Questions (FAQs)

Q: Why am I seeing a sudden spike in target inhibition at concentrations above 30 µM? A: This is a classic hallmark of compound aggregation. At higher concentrations, 4-(2,4-Diaminophenyl)morpholin-3-one exceeds its kinetic solubility limit, forming colloidal aggregates. These aggregates non-specifically sequester the target enzyme, mimicking a true inhibitory effect (a false positive)[2]. We recommend capping your top screening concentration at 10 µM or utilizing HP-β-CD.

Q: Can I use surfactants like Tween-20 or Triton X-100 instead of Cyclodextrins? A: While non-ionic surfactants (typically used at 0.01% - 0.1%) can reduce surface tension and prevent compound adsorption to the plastic microplate, they are generally less effective than cyclodextrins at breaking up dense aromatic aggregates. Furthermore, high concentrations of Triton X-100 can strip essential lipids from membrane-bound targets.

Q: Does freeze-thawing my DMSO stock affect the solubility of this compound? A: Yes. Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture (water) into the hygroscopic DMSO. Over time, this lowers the solvation capacity of the stock, causing 4-(2,4-Diaminophenyl)morpholin-3-one to precipitate out of the master stock before it even reaches your assay[6]. Store stocks in single-use aliquots at -20°C in desiccators.

References
  • Smolecule - 4-(2,4-Diaminophenyl)morpholin-3-one: Application in the Preparation of Rivaroxaban. 1

  • Drug Discovery Today - Biological assay challenges from compound solubility: strategies for bioassay optimization (Di, L., & Kerns, E. H., 2006). 2

  • Journal of Pharmaceutical Sciences - Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization (Loftsson, T., & Brewster, M. E., 1996). 4

  • Journal of Pharmacy and Pharmacology - Pharmaceutical applications of cyclodextrins: basic science and product development (Loftsson, T., & Brewster, M. E., 2010). 5

  • ResearchGate - Compound Precipitation in High-Concentration DMSO Solutions. 6

  • American Pharmaceutical Review - What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.3

Sources

Technical Support Center: Troubleshooting Peak Tailing for 4-(2,4-Diaminophenyl)morpholin-3-one (CAS 482308-13-4) in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving chromatographic issues with 4-(2,4-Diaminophenyl)morpholin-3-one (CAS 482308-13-4). This molecule, a key intermediate in pharmaceutical synthesis, possesses structural features that can present challenges in liquid chromatography, most notably peak tailing.[1][2] An asymmetric peak compromises quantification accuracy, reduces resolution, and indicates suboptimal method performance.[3][4][5][6]

This guide is structured to provide a logical, in-depth workflow for diagnosing and resolving peak tailing. We will move from understanding the underlying chemical interactions to implementing systematic, actionable solutions.

Section 1: Understanding the Root Causes of Peak Tailing

Q1: I'm seeing significant peak tailing specifically for my compound, CAS 482308-13-4. What is causing this?

Peak tailing is most often the result of unwanted secondary retention mechanisms occurring alongside the primary desired retention mechanism (e.g., hydrophobic interaction in reversed-phase).[6][7] For a molecule like 4-(2,4-Diaminophenyl)morpholin-3-one, which contains two basic amine groups, there are two highly probable chemical causes.

Primary Cause: Secondary Silanol Interactions

The most common culprit for the peak tailing of basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][6][8][9]

  • The Mechanism: At mobile phase pH levels above approximately 3-4, these acidic silanol groups become deprotonated and negatively charged (SiO⁻).[4][8] Your basic analyte, being protonated (positively charged) at this pH, engages in a strong ionic interaction with these silanol sites. This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which stretches the peak and creates a "tail".[3][7]

Silanol_Interaction Figure 1: Analyte Interaction with Ionized Silanol Groups cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase Silica Silica Particle C18 Chains Silanol Ionized Silanol Si-O⁻ Analyte Analyte (Protonated) R-NH3⁺ Analyte:f0->Silica:f1 Desired Hydrophobic Interaction Analyte:f1->Silanol:f1 Strong Ionic Interaction (Causes Tailing)

Mechanism of secondary retention causing peak tailing.
Secondary Cause: Metal Chelation

The diamino-phenyl structure of your analyte gives it the potential to act as a chelating agent.[1][10]

  • The Mechanism: Trace metal impurities (e.g., iron, aluminum) can exist within the silica matrix of the column packing or on the surface of stainless-steel components like tubing and frits.[10][11][12][13] Your analyte can form coordination complexes with these metal ions, creating another secondary retention mechanism that leads to distorted peak shapes.[6] This is particularly problematic with older, less pure "Type A" silica columns.[14]

Section 2: Systematic Troubleshooting Workflow

Q2: How should I approach fixing this problem? Where do I start?

A systematic approach is crucial to avoid unnecessary changes and quickly identify the root cause. Follow this workflow, starting with the simplest and most common solutions.

Troubleshooting_Workflow Start Peak Tailing Observed for CAS 482308-13-4 Q1 Does a neutral marker (e.g., Toluene, Uracil) also tail? Start->Q1 A1_Yes Physical Issue Likely Q1->A1_Yes Yes A1_No Chemical Interaction Likely (Analyte-Specific) Q1->A1_No No Fix_Physical Check for: 1. Column Void / Damage 2. Extra-Column Volume (tubing, fittings) 3. Leaks A1_Yes->Fix_Physical Q2 Is mobile phase pH < 3.5 and well-buffered? A1_No->Q2 A2_No Adjust Mobile Phase pH Q2->A2_No No A2_Yes pH is likely not the primary issue. Proceed to next step. Q2->A2_Yes Yes Q3 Using a modern, high-purity, end-capped column? A2_No->Q3 Re-run A2_Yes->Q3 A3_No Switch to a high-quality base-deactivated column. Q3->A3_No No A3_Yes Column may still be insufficient or metal chelation is occurring. Q3->A3_Yes Yes Test_Chelation Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase. A3_No->Test_Chelation Re-run A3_Yes->Test_Chelation Q4 Did peak shape improve with EDTA? Test_Chelation->Q4 A4_Yes Metal Chelation Confirmed. Use EDTA or an inert system. Q4->A4_Yes Yes A4_No Consider advanced strategies: - Competing Base (TEA) - Ion-Pairing Agent - Different Stationary Phase Q4->A4_No No

Figure 2: Systematic workflow for troubleshooting peak tailing.

Section 3: Detailed Troubleshooting Protocols & FAQs

This section provides detailed, step-by-step protocols for the key decision points in the troubleshooting workflow.

Protocol 1: The Neutral Marker Test

This is the most critical first step to differentiate between chemical and physical problems.[3] Chemical issues are analyte-specific, while physical issues affect all peaks.

  • Objective: To determine if the tailing is caused by a specific chemical interaction with your analyte or a physical problem with the HPLC system/column.

  • Procedure:

    • Prepare a small amount of a neutral, non-polar compound (e.g., Toluene or Uracil) in your mobile phase.

    • Using your current HPLC method without any changes, inject this neutral marker.

    • Analyze the Result:

      • If the neutral marker peak is symmetrical: The problem is a chemical interaction specific to your basic analyte. Proceed to mobile phase and column optimization.

      • If the neutral marker peak also tails: The problem is likely physical.[10] Check for system issues like a column void, loose fittings, or excessive tubing length/diameter (extra-column volume).[3][7][11][15]

FAQ: Mobile Phase Optimization
Q: How exactly does mobile phase pH improve the peak shape for my compound?

The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[16][17][18]

  • Causality: By lowering the mobile phase pH to a value of 2.5-3.0, you introduce a high concentration of protons (H⁺). These protons neutralize the negatively charged silanol groups (SiO⁻ → Si-OH) on the stationary phase.[7][9][11] When the silanols are no longer ionized, the strong secondary ionic interaction with your protonated basic analyte is eliminated, resulting in a much more symmetrical peak.[7][14] It is critical to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure it remains in a single ionic state.[16][18][19][20]

Protocol 2: Mobile Phase pH Adjustment
  • Objective: To suppress silanol ionization and achieve a symmetrical peak shape.

  • Materials: HPLC-grade acid (e.g., Formic Acid, Trifluoroacetic Acid (TFA), or Phosphoric Acid), calibrated pH meter.

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add a buffer to control the pH. For a target pH of 2.5-3.0, a 10-20 mM phosphate buffer is effective.[11][14]

    • Use a small amount of acid (e.g., 0.1% Formic Acid or 0.05% TFA) to carefully titrate the aqueous solution to your target pH. Always measure the pH of the aqueous portion before mixing with the organic solvent. [11]

    • Mix the pH-adjusted aqueous phase with your organic solvent (e.g., Acetonitrile, Methanol) to the desired final ratio.

    • Re-equilibrate your system and inject the sample.

pH ModifierConcentrationProsCons
Formic Acid 0.1%MS-friendly, commonWeaker acid, may not fully suppress interactions
TFA 0.05 - 0.1%Strong ion-pairing effect, excellent peak shapeMS signal suppression, can be difficult to remove from column
Phosphate Buffer 10-20 mMExcellent buffering capacityNot MS-friendly, can precipitate in high ACN concentrations[14]
Q: What is a "competing base" and should I use one?

A competing base, like triethylamine (TEA), is a mobile phase additive that can be used if pH adjustment alone is insufficient.[14]

  • Causality: TEA is a small basic molecule that will preferentially interact with any remaining active silanol sites on the column. By "masking" these sites, it prevents your analyte from interacting with them, thereby improving peak shape.[14] However, this is often a fix for a poor quality column and can shorten column lifetime.[14] It is generally better to use a higher quality column.

FAQ: Stationary Phase & Column Selection
Q: My peak still tails even at low pH. Is my column the problem?

Yes, this is highly likely. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Causality: Older "Type A" silica columns have higher metal content and more acidic, active silanol groups that are difficult to deactivate.[14] Modern columns are made with high-purity "Type B" silica, which has fewer impurities and less silanol activity.[8] Furthermore, most modern columns are "end-capped," a process where residual silanols are chemically bonded with a small silane (like trimethylsilane) to block them from interacting with analytes.[7][8][21] Using a high-purity, fully end-capped column is critical for good peak shape with basic compounds.[4][9][21]

Q: What about newer column technologies like Core-Shell?

Columns packed with Superficially Porous Particles (SPP), also known as core-shell particles, offer a significant advantage.

  • Causality: SPP columns consist of a solid, non-porous core with a thin porous outer shell.[22][23] This morphology leads to a much narrower particle size distribution and shorter diffusion paths for analytes.[22] The result is a dramatic increase in column efficiency (sharper peaks) at a lower backpressure compared to traditional fully porous particles of a similar size.[22][23][24] The higher efficiency can significantly improve peak symmetry and resolution.

Protocol 3: Diagnosing and Mitigating Metal Chelation
  • Objective: To determine if metal chelation is contributing to peak tailing and to eliminate the effect.

  • Procedure:

    • Prepare your optimized mobile phase (e.g., at low pH).

    • To this mobile phase, add a small concentration of a strong chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA).[10][13]

    • Equilibrate the column with this new mobile phase for at least 20-30 column volumes.

    • Inject your sample.

    • Analyze the Result:

      • If the peak shape improves significantly: This confirms that metal chelation was a contributing factor.[10] You can either continue to use the chelating agent in your mobile phase or consider using bio-inert HPLC systems and columns that have PEEK or other non-metallic flow paths.[12]

      • If there is no change in peak shape: Metal chelation is not a significant issue, and the problem lies with other factors like silanol interactions or column quality.

Summary of Troubleshooting Strategies
Problem Probable Cause Recommended Solution
Only Analyte Peak Tails Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 with a suitable buffer/acid.[7][9][11]
Switch to a modern, high-purity, end-capped (Type B) silica column.[4][8][9][21]
Metal Chelation Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase.[10][13]
Use a bio-inert HPLC system and column.[12]
All Peaks Tail Physical System Issue Check for column voids; if found, replace the column.[3][7]
Minimize extra-column volume by using narrow-bore (0.005") tubing and ensuring fittings are properly connected.[4][11]
Peak Shape Worsens at Higher Concentration Mass Overload Perform a dilution series of your sample to confirm. Reduce the amount of sample injected.[15]
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Restek. (2014, March 11). [4]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • LCGC International. (2025, November 28). Superficially Porous Particles: Perspectives, Practices, and Trends. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). The Theory and Advantages of Solid-Core Particles. Retrieved from [Link]

  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • News-Medical.Net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chromatography Forum. (2005, January 20). HPLC contamination. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 482308-13-4 | Product Name : 4-(2,4-Diaminophenyl)morpholin-3-one. Retrieved from [Link]

Sources

Scale-up challenges for 4-(2,4-Diaminophenyl)morpholin-3-one synthetic pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2,4-Diaminophenyl)morpholin-3-one (CAS: 482308-13-4). This compound is a critical intermediate and a recognized impurity standard in the production of morpholine-based pharmaceuticals, most notably the Factor Xa inhibitor Rivaroxaban[1],[].

Scaling up this synthetic pathway—from the initial nitration of the phenylmorpholinone core to the catalytic hydrogenation of the dinitro precursor—presents distinct thermochemical and mass-transfer challenges. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Process Flow & Mechanistic Pathway

The following diagram maps the critical path from the starting material to the target diamino API intermediate, highlighting the primary physical and chemical bottlenecks encountered during scale-up.

SynthesisPathway SM 4-Phenylmorpholin-3-one (Starting Material) Nitration Nitration (HNO3 / H2SO4) Exothermic Control Critical SM->Nitration Mixed Acid < 5°C Dinitro 4-(2,4-Dinitrophenyl)morpholin-3-one (Intermediate) Nitration->Dinitro Electrophilic Aromatic Substitution Hydrogenation Catalytic Hydrogenation (Pd/C, H2, EtOH/H2O) Dinitro->Hydrogenation 10-15 wt% suspension 1-5 bar H2 Product 4-(2,4-Diaminophenyl)morpholin-3-one (Target API Intermediate) Hydrogenation->Product Complete Reduction Impurity Nitro-amino Impurities (Incomplete Reduction) Hydrogenation->Impurity Catalyst Poisoning / Mass Transfer Limitation

Figure 1: Synthetic workflow and bottleneck map for 4-(2,4-Diaminophenyl)morpholin-3-one.

Troubleshooting Guide & FAQs

Q1: How do we mitigate thermal runaway during the dinitration of the phenylmorpholinone core? Expertise & Causality: The electrophilic aromatic substitution of 4-phenylmorpholin-3-one using a mixed acid system (HNO₂/H₂SO₄) is highly exothermic. At scale, inadequate heat removal leads to oxidative degradation of the morpholine ring and the generation of hazardous N-oxide byproducts. Solution: Implement a semi-batch dosing strategy. Maintain the reaction mass strictly below 5 °C during the addition of the nitrating mixture[3]. Self-Validating Protocol: Dose the HNO₃/H₂SO₄ mixture at a rate where the internal temperature delta (ΔT) does not exceed 2 °C per minute. If ΔT spikes, the dosing pump must be interlocked to automatically pause until isothermal conditions are restored.

Q2: During catalytic hydrogenation, the reaction stalls, yielding a mixture of fully reduced product and nitro-amino impurities. How can we achieve complete reduction? Expertise & Causality: The reduction of the dinitro intermediate to 4-(2,4-Diaminophenyl)morpholin-3-one requires 12 equivalents of hydrogen. Stalling is typically caused by either mass transfer limitations (hydrogen starvation at the liquid-solid interface) or catalyst poisoning by partially reduced intermediates[1]. Solution: Ensure the hydrogen overpressure is maintained continuously between 1 to 5 bar[4]. Optimize impeller agitation to maximize the gas-liquid interfacial area. Self-Validating Protocol: Monitor hydrogen uptake via a mass flow controller. The reaction is only deemed complete when hydrogen consumption ceases entirely for at least 30 minutes, followed by an in-process HPLC verification showing <0.1% of the mono-nitro intermediate.

Q3: What is the optimal solvent system for the hydrogenation step to balance yield, substrate solubility, and green chemistry? Expertise & Causality: While pure ethanol is commonly used, the dinitro precursor has limited solubility, necessitating high dilution (10-15 wt% suspension) which reduces volumetric productivity[1]. Conversely, pure water causes the substrate to crash out, coating the Pd/C catalyst and halting the reaction. Solution: A water-ethanol mixture provides the best thermodynamic balance[1]. The ethanol dissolves the organic precursor, while the water enhances the solubility of the diamino product and mitigates the risk of dry-catalyst ignition during post-reaction filtration.

Quantitative Data Summaries

To assist in process parameter selection, the following table summarizes the effects of different solvent systems on the catalytic hydrogenation step based on established scale-up metrics.

Table 1: Solvent System Optimization for Catalytic Hydrogenation

Solvent SystemSubstrate SolubilityReaction Time (Avg)Impurity Profile (HPLC)Isolated YieldSafety / Scalability
Ethanol (100%) Moderate4.0 hLow85%High flammability risk during filtration.
Water (100%) Poor>12.0 hHigh (Stalling)<50%Safe, but economically unviable.
EtOH/Water (80:20) High2.5 hVery Low>94%Optimal balance of safety and kinetics.

Standard Operating Protocol (SOP): Scale-Up Catalytic Hydrogenation

This self-validating workflow details the reduction of the dinitro precursor to the final 4-(2,4-Diaminophenyl)morpholin-3-one API intermediate.

Step 1: Reactor Preparation & Inertion

  • Purge the high-pressure reactor with Nitrogen (N₂) for 3 cycles (pressurize to 3 bar, release to atmospheric).

  • Validation: Oxygen sensor must read <1% O₂ before proceeding.

Step 2: Substrate Charging

  • Suspend the dinitro precursor in an 80:20 Ethanol/Water mixture to achieve a 10-15 wt% concentration[1].

  • Agitate at 150 RPM to ensure a uniform slurry.

Step 3: Catalyst Addition

  • Carefully charge 5-10% w/w Palladium on Carbon (Pd/C, 10% loading) under a continuous N₂ sweep to prevent auto-ignition.

  • Seal the reactor and perform 3 additional N₂ purges.

Step 4: Hydrogenation

  • Replace N₂ with Hydrogen (H₂) and pressurize the reactor to 1-5 bar[4].

  • Gradually heat the jacket to maintain an internal temperature of 60 °C[5].

  • Validation: Monitor the mass flow controller. Maintain pressure until H₂ uptake flattens completely.

Step 5: Workup & Crystallization

  • Cool the reactor to 25 °C and purge with N₂ to remove residual H₂.

  • Filter the reaction mass through a sparkler filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure and perform a solvent swap to 2-propanol via distillation to induce crystallization[4].

  • Filter the resulting off-white crystalline solid and dry under a vacuum at 45 °C.

References

  • Google Patents (WO2019138362A1) - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Validation & Comparative

Benchmarking Synthesis Pathways for 4-(2,4-Diaminophenyl)morpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,4-Diaminophenyl)morpholin-3-one (CAS 482308-13-4) is a highly specialized heterocyclic compound, primarily recognized as a critical intermediate and a monitored impurity in the synthesis of direct factor Xa inhibitors, most notably the anticoagulant Rivaroxaban 1 [[]](). Because the morpholin-3-one core is essential for the characteristic L-shape binding mechanism to the S1 and S4 subunits of factor Xa , optimizing the synthesis of its diamino-substituted phenyl derivatives is paramount for pharmaceutical purity, yield, and scalability.

This guide objectively benchmarks the two predominant synthetic strategies used to construct this molecule, providing researchers with actionable, self-validating protocols.

Mechanistic Benchmarking of Synthesis Pathways

To synthesize the target compound, the construction of the morpholin-3-one ring and the subsequent reduction of the nitro precursors must be carefully orchestrated.

Pathway A: The Condensation-Cyclization Route (Legacy)

Historically, the synthesis of morpholin-3-one derivatives relied on the amidation of a nitroaniline precursor. For the 2,4-diamino target, this begins with 2,4-dinitroaniline reacting with 2-(2-chloroethoxy)acetyl chloride in a solvent like toluene, followed by a base-mediated intramolecular cyclization to form the 4-(2,4-dinitrophenyl)morpholin-3-one intermediate 3.

  • Causality & Limitations: While foundational, this route suffers from poor atom economy. The use of highly reactive acyl chlorides generates corrosive byproducts, and the basic conditions required for cyclization often lead to competitive hydrolysis, reducing overall yield and necessitating complex purification.

Pathway B: The Selective Oxidation Route (Modern)

A more recent and economically efficient process shifts the paradigm by forming the morpholine ring first, followed by selective oxidation. 1-Chloro-2,4-dinitrobenzene undergoes nucleophilic aromatic substitution (SNAr) with morpholine to yield 4-(2,4-dinitrophenyl)morpholine. This intermediate is then selectively oxidized to the morpholin-3-one using sodium chlorite ( NaClO2​ ) 4.

  • Causality & Advantages: Sodium chlorite acts as a highly selective, inexpensive sole oxidant under acid-catalyzed conditions. It specifically targets the morpholine ring adjacent to the nitrogen atom without over-oxidizing the electron-deficient dinitrophenyl ring 4. This eliminates the need for hazardous acyl chlorides and avoids column chromatography.

Workflow cluster_A Pathway A: Condensation-Cyclization cluster_B Pathway B: Selective Oxidation StartA 2,4-Dinitroaniline A1 Amidation (Acyl Chloride) StartA->A1 A2 Base-Mediated Cyclization A1->A2 Intermediate 4-(2,4-Dinitrophenyl)morpholin-3-one A2->Intermediate StartB 1-Chloro-2,4-dinitrobenzene B1 SNAr with Morpholine StartB->B1 B2 Selective Oxidation (NaClO2) B1->B2 B2->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2, EtOH/H2O) Intermediate->Reduction Target 4-(2,4-Diaminophenyl)morpholin-3-one Reduction->Target

Workflow comparison: Legacy Condensation vs. Modern Selective Oxidation pathways.

Comparative Performance Data

MetricPathway A: Condensation-CyclizationPathway B: Selective Oxidation
Overall Yield ~45 - 55%~75 - 85%
Key Reagents 2-(2-chloroethoxy)acetyl chlorideMorpholine, Sodium Chlorite ( NaClO2​ )
Atom Economy Low (Generates corrosive HCl salts)High (Water and NaCl as primary byproducts)
Purification Often requires column chromatographyDirect crystallization from solvent
Scalability Moderate (Exothermic cyclization issues)Excellent (Mild conditions, 40°C)

Self-Validating Experimental Protocol: The Selective Oxidation Workflow

To ensure reproducibility and scientific integrity, the following protocol details the optimized Pathway B, incorporating built-in validation checkpoints to ensure the system is self-correcting.

Phase 1: Selective Oxidation to 4-(2,4-Dinitrophenyl)morpholin-3-one
  • Reagent Preparation: Dissolve 4-(2,4-dinitrophenyl)morpholine (1.0 eq) and sodium dihydrogen phosphate dihydrate (3.0 eq) in acetonitrile. Heat the mixture to 40°C 5.

    • Causality: The phosphate buffer maintains a mildly acidic pH, which is critical for generating the active oxidizing species (chlorous acid) from sodium chlorite at a controlled rate, preventing runaway oxidation.

  • Oxidant Addition: Dropwise add an aqueous solution of 80% sodium chlorite (3.0 eq) over 10 to 15 minutes 5.

  • Reaction & Validation: Stir at 40°C for 6 hours.

    • Validation Checkpoint: Monitor the reaction via HPLC. The phase is complete and self-validated when the starting material peak area drops below <1%.

  • Quenching: Cool the mixture in a cold water bath and quench with saturated aqueous sodium sulfite 5.

    • Causality: Sodium sulfite safely neutralizes any residual unreacted chlorite or chlorine dioxide gas, preventing post-reaction oxidative degradation during the ethyl acetate extraction.

Phase 2: Catalytic Hydrogenation to Target Diamine
  • Solvent System: Suspend the dinitro intermediate (10-15 wt%) in a 70:30 ethanol-water mixture 1.

    • Causality: Pure water severely limits the solubility of the dinitro precursor, while pure ethanol can pose flammability risks under hydrogen pressure. The 70:30 mixture provides the optimal thermodynamic balance for substrate dissolution and green chemistry compliance 1.

  • Catalyst Loading: Add 5% Pd/C (0.05 eq by weight).

  • Hydrogenation: Purge the reactor with nitrogen, then apply hydrogen gas at 1-3 bar pressure. Maintain the temperature at 25-30°C.

  • Validation & Isolation:

    • Validation Checkpoint: Monitor hydrogen gas uptake. The reaction is complete when volumetric uptake ceases. Filter the catalyst through a Celite pad, and concentrate the filtrate under reduced pressure to crystallize the pure 4-(2,4-diaminophenyl)morpholin-3-one.

Mechanism N1 Nitro Precursor Dinitro- intermediate N2 Surface Adsorption Pd/C Catalyst N1->N2 Diffusion N3 H2 Activation Pd-H Formation N2->N3 H2 Gas N4 Stepwise Reduction -NO2 to -NH2 N3->N4 e-/H+ Transfer N5 Target Release Diamine Product N4->N5 Desorption

Mechanistic pathway of the catalytic hydrogenation step reducing dinitro precursors.

References

  • Smolecule. 4-(2,4-Diaminophenyl)morpholin-3-one. 1

  • BOC Sciences. Rivaroxaban Impurities.

  • Benchchem. Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one. 3

  • ChemicalBook. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis. 5

  • Figshare (Organic Process Research & Development). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. 4

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 4-(2,4-diaminophenyl)morpholin-3-one, a key intermediate in the development of advanced pharmaceutical agents, is critically dependent on the efficient and selective reduction of its nitro-aromatic precursors. The industrial viability of this transformation hinges on the selection of an optimal catalytic system that maximizes yield and purity while ensuring operational safety and cost-effectiveness. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney Nickel, and Platinum(IV) Oxide (PtO₂) — for this pivotal reduction step. We will delve into the mechanistic nuances of each catalyst, present comparative performance data, and provide a detailed experimental protocol for researchers and process chemists.

Introduction: The Strategic Importance of the Diamine Intermediate

The reduction of aromatic nitro groups to their corresponding amines is a fundamental and widely utilized transformation in organic synthesis.[1] In the context of pharmaceutical manufacturing, the target molecule, 4-(2,4-diaminophenyl)morpholin-3-one, is a crucial building block. Its precursor, typically 4-(2,4-dinitrophenyl)morpholin-3-one or a related nitro-amino variant, must be reduced with high chemoselectivity. The choice of catalyst is paramount, as it directly influences reaction efficiency, impurity profile, and overall process economics.[2]

The primary challenge lies in achieving complete reduction of the nitro group(s) without initiating undesired side reactions, such as dehalogenation (if applicable) or hydrogenolysis of other sensitive functional groups.[2][3] This guide focuses on three workhorse catalysts of heterogeneous hydrogenation: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum(IV) Oxide (Adams' catalyst), evaluating their relative merits for this specific application.

Comparative Efficacy of Catalytic Systems

The performance of a catalyst is a multifactorial equation involving activity, selectivity, and stability under specific process conditions. Industrial practice overwhelmingly favors heterogeneous catalysts for their excellent atom economy, the generation of benign by-products (water), and their suitability for large-scale operations due to ease of recovery.[2]

CatalystTypical LoadingPressure (H₂)TemperatureSolventKey Advantages & Disadvantages
5-10% Pd/C 1-5 mol%1-10 bar25-80 °CAlcohols, EtOAc, THFAdvantages: High activity, excellent for nitro reduction, operates under mild conditions.[4][5] Disadvantages: Prone to causing hydrogenolysis (e.g., debenzylation, dehalogenation).[2][6]
Raney® Nickel 5-20 wt%1-50 bar50-100 °CAlcoholsAdvantages: Cost-effective, robust, less prone to dehalogenation than Pd/C.[2][6] Disadvantages: Requires higher temperatures/pressures, pyrophoric nature requires careful handling.
PtO₂ (Adams') 1-5 mol%1-5 bar25-50 °CAcetic Acid, AlcoholsAdvantages: Highly active, preferred over palladium to minimize hydrogenolysis.[7] Disadvantages: Higher cost compared to Pd/C and Raney Ni. Often requires an acidic medium for enhanced activity.[7]
Palladium on Carbon (Pd/C)

Palladium on carbon is frequently the first choice for nitro group reductions due to its high activity under mild conditions.[6] It operates efficiently at low hydrogen pressures and temperatures, making it suitable for standard laboratory and industrial equipment.[8] The activated carbon support provides a large surface area, maximizing the exposure of palladium nanoparticles to the substrate.[5] For the reduction of a dinitrophenyl precursor, Pd/C is highly effective. However, a significant drawback is its propensity to catalyze hydrogenolysis, which can cleave labile bonds such as benzyl ethers or carbon-halogen bonds.[4] If the morpholinone substrate contains such functionalities, the use of Pd/C may lead to undesired by-products.

Raney Nickel

As a cost-effective and robust alternative, Raney Nickel is a sponge-like, high-surface-area catalyst composed primarily of nickel.[2] It is particularly valuable when the substrate is sensitive to hydrogenolysis, for example, in the presence of aromatic halides.[6] The reduction of nitroarenes using Raney Nickel is a well-established industrial process.[9][10] However, it typically requires more forcing conditions—higher temperatures and pressures—than palladium catalysts. Furthermore, its pyrophoric nature when dry necessitates specialized handling procedures to ensure operational safety.

Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum(IV) oxide is a precursor that, upon exposure to hydrogen, forms highly active platinum black in situ.[7] This catalyst is renowned for its high activity in a wide range of hydrogenation reactions, including the reduction of nitro compounds to amines.[11][12] A key advantage of platinum catalysts is their reduced tendency to cause hydrogenolysis compared to palladium, making PtO₂ a superior choice when preserving sensitive functional groups is critical.[7] While highly effective, the higher cost of platinum often makes it a secondary choice unless the specific selectivity it offers is essential for the synthesis. The catalyst's activity is often enhanced in acidic solvents like acetic acid.[7]

Mechanistic Insight: The Catalytic Hydrogenation Pathway

The reduction of a nitroaromatic compound (Ar-NO₂) on a heterogeneous metal catalyst surface (M) is a multi-step process. Understanding this pathway is crucial for optimizing reaction conditions to favor the desired amine product (Ar-NH₂) and minimize intermediates that can lead to by-products like azo or azoxy compounds.

Catalytic_Hydrogenation cluster_surface Catalyst Surface (M) H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption ArNO2 Ar-NO₂ ArNO2_ads Ar-NO₂ (adsorbed) ArNO2->ArNO2_ads Adsorption ArNO Ar-NO (nitroso) ArNO2_ads->ArNO +2H ArNHOH Ar-NHOH (hydroxylamine) ArNO->ArNHOH +2H ArNH2_ads Ar-NH₂ (adsorbed) ArNHOH->ArNH2_ads +2H ArNH2_des Ar-NH₂ (product) ArNH2_ads->ArNH2_des Desorption

Caption: Generalized workflow for the catalytic hydrogenation of a nitroarene.

The process begins with the dissociative adsorption of hydrogen gas onto the metal surface. The aromatic nitro compound also adsorbs onto the surface, where it undergoes a stepwise reduction through nitroso and hydroxylamine intermediates before finally yielding the amine, which then desorbs from the surface.

Experimental Protocol: Representative Reduction via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitrophenyl morpholinone precursor using 5% Pd/C. This should be adapted based on the specific substrate and chosen catalyst.

Safety Precaution: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C). All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and behind a safety shield. Personnel must be properly trained in high-pressure reactor operation.

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one (or dinitro equivalent) (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (approx. 2-5 mol% Pd)

  • Methanol or Ethyl Acetate (20-30 mL per gram of substrate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr-shaker or similar hydrogenation apparatus

  • Reaction vessel rated for the intended pressure

  • Magnetic or mechanical stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add the nitro-aromatic substrate followed by the solvent (e.g., Methanol).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet 5% Pd/C catalyst. The inert atmosphere mitigates the risk of the catalyst igniting the solvent vapor.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system by pressurizing with inert gas (e.g., to 2 bar) and then venting to atmosphere. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas using the same pressure/vent cycle (3-5 times). Finally, pressurize the vessel to the desired pressure (e.g., 4 bar) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is often exothermic. Monitor the vessel temperature and pressure. The uptake of hydrogen (pressure drop) indicates the reaction is proceeding. Progress can be monitored by TLC or HPLC analysis of small, carefully withdrawn aliquots.

  • Workup: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), stop the stirring and purge the system with inert gas (3-5 times) to remove all residual hydrogen.

  • Catalyst Removal: Carefully open the vessel in a fume hood. Prepare a pad of filter aid (Celite®) in a Buchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the pad to remove the heterogeneous catalyst. Caution: The filter cake containing the catalyst should not be allowed to dry, as it can be pyrophoric. Quench the filter cake immediately with plenty of water.

  • Product Isolation: The desired 4-(2,4-diaminophenyl)morpholin-3-one can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization if necessary.

Conclusion and Recommendations

The selection of a catalyst for the reduction of nitro-substituted phenylmorpholinones is a critical decision that balances activity, selectivity, cost, and safety.

  • Palladium on Carbon (Pd/C) remains the catalyst of choice for general-purpose nitro reductions due to its high activity under mild conditions. It is the recommended starting point for substrates lacking functional groups susceptible to hydrogenolysis.

  • Raney Nickel presents a robust, cost-effective alternative, particularly for large-scale production and for substrates containing halogens where dehalogenation is a concern with Pd/C.

  • Platinum(IV) Oxide (PtO₂) is the premium option for complex substrates where minimizing hydrogenolysis is the highest priority. Its superior selectivity can justify its higher cost in the synthesis of high-value pharmaceutical intermediates.

For any new substrate, it is imperative to conduct small-scale screening experiments with each catalyst type to empirically determine the optimal system that delivers the target diamine in the highest yield and purity.

References

  • Adams, R. & Voorhees, V. (1922). Platinum catalyst for reductions. Organic Syntheses, 1, 61.
  • UIV CHEM. (2025). Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • Bhaumik, K. & Akamanchi, K. G. (2003). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. Canadian Journal of Chemistry, 81(3), 197-199. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Anonymous. (2020). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKE. Technical Disclosure Commons. [Link]

  • Alkali Scientific. Platinum (IV) Oxide | Spectrum Chemical®. [Link]

  • Bhaumik, K., & Akamanchi, K. G. (2003). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. Canadian Journal of Chemistry. [Link]

  • Joshi, P. N., et al. (1988). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 61(4), 1431-1433. [Link]

  • ResearchGate. General CTH for the reduction of nitroarenes using nickel Raney. [Link]

  • Wang, Z., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 21(9), 1208. [Link]

Sources

A Comparative Guide to Reference Standard Validation for the Impurity Profiling of 4-(2,4-Diaminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of impurities is a mandate of paramount importance, directly impacting the safety and efficacy of the final drug product. One such critical impurity is 4-(2,4-Diaminophenyl)morpholin-3-one, a known process-related impurity and synthetic intermediate associated with the anticoagulant Rivaroxaban.[1][2] Given its aromatic diamine structure, this compound falls into a class that warrants rigorous toxicological assessment and, consequently, precise analytical control. The presence of such impurities, even at trace levels, can pose significant safety risks, necessitating their identification, quantification, and control to levels stipulated by global regulatory bodies.[3][4]

The foundation of any robust impurity profiling method is a well-characterized reference standard.[5][6] Without a reliable standard, the quantification of an impurity is baseless. This guide provides an in-depth technical framework for the comprehensive characterization and validation of a 4-(2,4-Diaminophenyl)morpholin-3-one reference standard. We will objectively compare two prevalent analytical methodologies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)—for the subsequent validation of a quantitative impurity method, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]

Part 1: The Cornerstone—Characterization of the Reference Standard

Before an analytical method can be validated, the reference standard itself must be unequivocally characterized to confirm its identity and assign its purity. This process ensures the standard is suitable for its intended purpose: to serve as the benchmark against which the impurity in production batches will be measured.[5][9] A primary reference standard should ideally possess a purity of 99.5% or higher.[10] The characterization follows a two-pronged approach: structural elucidation and purity assignment via mass balance.

cluster_char Reference Standard Characterization Workflow cluster_struct Structural Elucidation Techniques cluster_purity Purity Assignment Tests start Obtain Putative Reference Material struct_elucid Structural Elucidation (Identity Confirmation) start->struct_elucid Is it the correct molecule? purity_assign Purity Assignment (Mass Balance Approach) struct_elucid->purity_assign Identity Confirmed nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms Mass Spectrometry (HRMS) ir FTIR Spectroscopy certify Certify Reference Standard with Assigned Purity purity_assign->certify Purity Value Assigned hplc Chromatographic Purity (HPLC-UV, >99.5%) kf Water Content (Karl Fischer) gc Residual Solvents (GC-HS) ash Inorganic Impurities (Sulfated Ash)

Workflow for Reference Standard Characterization.
Protocol 1: Structural Elucidation

Causality: A multi-technique approach is non-negotiable for the unambiguous confirmation of a molecule's chemical structure. While Mass Spectrometry provides the molecular weight and fragmentation pattern, NMR offers detailed information about the connectivity of atoms (¹H-¹H, ¹H-¹³C), and FTIR identifies key functional groups. Relying on a single technique can lead to misidentification, especially with isomeric impurities.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra.

    • Validation: The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of 4-(2,4-Diaminophenyl)morpholin-3-one.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (~1 µg/mL) in an appropriate solvent (e.g., Methanol/Water with 0.1% Formic Acid).

    • Infuse the solution into an ESI-HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Validation: The measured accurate mass should be within ±5 ppm of the theoretical exact mass of the protonated molecule [C₁₀H₁₄N₃O₂]⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Validation: The spectrum should display characteristic absorption bands for N-H stretching (aromatic amines, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1680 cm⁻¹), and C-O-C stretching (ether, ~1100 cm⁻¹).

Protocol 2: Purity Assignment by Mass Balance

Causality: The purity value assigned to a reference standard cannot be determined by a single chromatographic measurement alone. The mass balance approach provides a more accurate value by accounting for all significant impurities, including water, residual solvents, and non-combustible inorganic materials. The final assigned purity is calculated as: Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Sulfated Ash). This value is then cross-referenced with the chromatographic purity.

Test ParameterMethodologyPurpose
Chromatographic Purity Gradient HPLC-UVTo separate and quantify all detectable organic impurities.
Water Content Karl Fischer TitrationTo accurately quantify the water content, which can vary with humidity and storage.
Residual Solvents Headspace Gas Chromatography (GC-HS)To identify and quantify volatile solvents remaining from the synthesis and purification process.[4]
Inorganic Impurities Sulfated AshTo quantify non-volatile inorganic material (e.g., residual catalysts, salts).[5]

Part 2: Method Validation for Impurity Quantification—A Comparative Analysis

With a certified reference standard in hand, the next critical phase is the validation of an analytical method to quantify 4-(2,4-Diaminophenyl)morpholin-3-one in the Rivaroxaban API. The choice of analytical technique is pivotal and depends on the required sensitivity, selectivity, and the context of its application (e.g., routine QC vs. genotoxicity assessment). We compare two workhorse methods.

  • Method A: HPLC-UV: A robust, cost-effective, and widely used method for routine quality control and impurity quantification at levels typically >0.05%.[3]

  • Method B: UHPLC-MS/MS: A highly sensitive and specific method, essential for trace-level analysis (ppm or ppb levels). This is the gold standard for potentially genotoxic impurities where control at the Threshold of Toxicological Concern (TTC) is required.[11][12]

cluster_val ICH Q2(R1) Validation Workflow for a Quantitative Impurity Method start Develop Method (HPLC-UV or UHPLC-MS/MS) specificity Specificity (Forced Degradation) start->specificity lod_loq LOD & LOQ (S/N Ratio) specificity->lod_loq linearity Linearity (Calibration Curve) lod_loq->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range Range precision->range robustness Robustness range->robustness validated Validated Method robustness->validated

Sources

A Comparative Guide to the Toxicity Profiles of Rivaroxaban Impurities and Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Purity in Modern Anticoagulant Therapy

Rivaroxaban, a direct oral anticoagulant, represents a significant advancement in the prevention and treatment of thromboembolic disorders. Its efficacy as a Factor Xa inhibitor is well-established. However, as with any synthetically derived pharmaceutical agent, the presence of impurities—arising from the manufacturing process, degradation, or storage—is an unavoidable reality. The critical question for researchers, scientists, and drug development professionals is not whether impurities exist, but rather what their toxicological significance is. This guide provides a comprehensive comparison of the known toxicity profiles of Rivaroxaban impurities and intermediates, grounded in available experimental data and regulatory context. Our objective is to equip you with the knowledge to better assess the safety and quality of this vital medication.

Understanding the Landscape of Rivaroxaban Impurities

Impurities in Rivaroxaban can be broadly categorized into three main types as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1] This guide will focus on the organic impurities, which include:

  • Process-Related Impurities: These are by-products, starting materials, or intermediates that may be present in the final drug substance due to incomplete reactions or side reactions during synthesis.[2]

  • Degradation Products: These impurities form when Rivaroxaban is exposed to stress conditions such as heat, light, or changes in pH during storage and handling.[2][3]

  • Chiral Impurities: As Rivaroxaban is a single (S)-enantiomer, its opposite (R)-enantiomer is considered an impurity.[4]

A visual representation of the general synthetic pathway and the introduction of potential impurities is outlined below.

Rivaroxaban_Synthesis_Impurities cluster_synthesis Rivaroxaban Synthesis cluster_impurities Sources of Impurities Starting_Materials Starting Materials (e.g., 4-(4-aminophenyl)morpholin-3-one) Intermediates Key Intermediates Starting_Materials->Intermediates Multi-step Synthesis Process_Impurities Process-Related Impurities (Unreacted Intermediates, By-products) Starting_Materials->Process_Impurities Rivaroxaban_API Rivaroxaban (S)-enantiomer Intermediates->Rivaroxaban_API Final Coupling Intermediates->Process_Impurities Chiral_Impurity Chiral Impurity ((R)-enantiomer) Rivaroxaban_API->Chiral_Impurity Potential carry-over Degradation_Products Degradation Products (Hydrolysis, Oxidation) Rivaroxaban_API->Degradation_Products Stress Conditions (pH, Light, Heat)

Caption: Logical flow of Rivaroxaban synthesis and the introduction of various impurity types.

Comparative Toxicity Profiles: What the Data Reveals

Direct, quantitative toxicological data for each individual, isolated Rivaroxaban impurity is not extensively available in public literature. This is a significant data gap in the field. However, valuable insights can be gleaned from studies on degradation product mixtures and safety data for key intermediates.

In Vitro Toxicity of Rivaroxaban Degradation Products

A pivotal study investigated the in vitro toxicity of Rivaroxaban degradation products generated under acidic, alkaline, and UVC radiation stress conditions. The study utilized the human hepatoblastoma cell line (HepG2) to assess cytotoxicity and genotoxicity.[5][6][7]

Key Findings:

  • Increased Cytotoxicity: A direct relationship was observed between the amount of alkaline degradation products and increased cytotoxic potential.[5][6][7]

  • Genotoxic Potential: The degradation products exhibited genotoxic potential, as assessed by the Comet assay.[5][6][7]

These findings underscore the critical importance of controlling the degradation of Rivaroxaban to ensure patient safety.

Table 1: Summary of In Vitro Toxicity of Rivaroxaban Degradation Product Mixtures

Stress ConditionAssayCell LineEndpointObservationReference
Alkaline HydrolysisMTT AssayHepG2CytotoxicityIncreased cytotoxicity with higher concentration of degradation products.[5][6][7]
Alkaline HydrolysisNeutral Red UptakeHepG2CytotoxicityCorroborated MTT assay findings.[6][8]
Alkaline HydrolysisComet AssayHepG2GenotoxicityIndicated DNA damage.[5][6][7]
Acidic HydrolysisVariousHepG2Cytotoxicity & GenotoxicityLess pronounced toxicity compared to alkaline degradation products.[5][6][7]
UVC RadiationVariousHepG2Cytotoxicity & GenotoxicityShowed evidence of toxicity.[5][6][7]
Toxicity Profile of Key Intermediate: 4-(4-Aminophenyl)morpholin-3-one

One of the key starting materials in many synthetic routes to Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one.[9] As an aniline derivative, its toxicological profile warrants careful consideration.

Safety Data Sheet (SDS) Information:

  • Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).[10] It is also classified as toxic to aquatic life with long-lasting effects (H411).[11][12]

  • Acute Toxicity: While comprehensive data is limited, structural analogs suggest potential for moderate acute toxicity.[11]

  • Carcinogenicity and Mutagenicity: There is no conclusive evidence to classify it as a carcinogen or mutagen based on available data.[11] However, as a precautionary measure, handling should be done with appropriate protective equipment.[10][12]

The potential for this intermediate to be carried through the synthesis and exist as a process-related impurity highlights the need for stringent quality control of starting materials.

In Silico Toxicological Assessment

In the absence of extensive experimental data for every impurity, in silico (computational) toxicology models can provide valuable predictive insights into potential toxicities, particularly for genotoxicity.[13] For instance, one study conducted an in-silico analysis of a newly identified impurity and predicted it to be non-mutagenic.[14] Such approaches are increasingly accepted by regulatory bodies like the ICH as part of a weight-of-evidence approach to impurity qualification.[13]

Experimental Protocols for Toxicity Assessment

To ensure the trustworthiness and reproducibility of toxicity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key in vitro assays used in the assessment of Rivaroxaban impurities.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test impurity or a control substance for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 2. Treat with Impurity Cell_Seeding->Treatment MTT_Incubation 3. Add MTT Reagent & Incubate Treatment->MTT_Incubation Formazan_Solubilization 4. Solubilize Formazan Crystals MTT_Incubation->Formazan_Solubilization Absorbance_Reading 5. Measure Absorbance Formazan_Solubilization->Absorbance_Reading

Caption: Experimental workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[15]

Step-by-Step Protocol (Alkaline Version):

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized image analysis software.

Comet_Assay_Workflow Cell_Embedding 1. Embed Cells in Agarose Lysis 2. Lyse Cells to Isolate Nucleoids Cell_Embedding->Lysis Alkaline_Unwinding 3. Unwind DNA in Alkaline Buffer Lysis->Alkaline_Unwinding Electrophoresis 4. Separate Damaged DNA Alkaline_Unwinding->Electrophoresis Staining_Visualization 5. Stain and Visualize Comets Electrophoresis->Staining_Visualization

Caption: Key steps in the Comet assay for genotoxicity testing.

Regulatory Context and Qualification of Impurities

The ICH provides a framework for the qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][16][17][18] An impurity is considered "qualified" if its level has been adequately justified by toxicological data. The qualification threshold, the level at which an impurity needs to be toxicologically assessed, depends on the maximum daily dose of the drug.

Qualification Pathways:

  • Literature Data: Sufficiently robust toxicological data from scientific literature can be used for qualification.

  • Metabolite Data: If an impurity is also a significant metabolite in humans or animals, it is generally considered qualified.[16]

  • Dedicated Toxicological Studies: If the above data are not available, specific toxicological studies on the drug substance containing the impurity or on the isolated impurity may be required.[16]

Conclusion and Future Directions

The available evidence indicates that degradation products of Rivaroxaban, particularly those formed under alkaline conditions, possess cytotoxic and genotoxic potential. Process-related intermediates, such as 4-(4-aminophenyl)morpholin-3-one, also present potential hazards that necessitate strict control during manufacturing.

A significant challenge remains in the comprehensive toxicological characterization of individual Rivaroxaban impurities. Future research should focus on:

  • Isolation and Identification: The definitive identification and isolation of all major process-related and degradation impurities.

  • Quantitative Toxicity Studies: Performing in-depth in vitro and, where necessary, in vivo toxicological studies on these isolated impurities to determine specific parameters like IC50 and LD50 values.

  • In Silico Modeling: Utilizing and refining in silico models to predict the toxicity of a wider range of potential impurities and guide analytical efforts.

By systematically addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the highest standards of safety and quality for patients receiving Rivaroxaban therapy.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Source not available in provided search results]
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Source not available in provided search results]
  • Comet Assay Protocol. (2015, June 19). McGill Radiobiology. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. [Link]

  • Chapter 15. Comet Assay – Protocols and Testing Strategies. ResearchGate. [Source not available in provided search results]
  • Comet assay: a versatile but complex tool in genotoxicity testing. (2014). Archives of Toxicology, 88(12), 2137–2151. [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 1. [Link]

  • In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. (2018). Drug and Chemical Toxicology, 42(5), 509-518. [Link]

  • In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. (2019). Drug and Chemical Toxicology, 42(5), 509-518. [Link]

  • (PDF) In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. (2018). ResearchGate. [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. (2022). Organic Process Research & Development, 26(8), 2243–2262. [Link]

  • (PDF) Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. (2023). ResearchGate. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]

  • Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets. ResearchGate. [Source not available in provided search results]
  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (2023). Nature Protocols, 18(1), 1-22. [Link]

  • Rivaroxaban Intermediates Introduction From Arborpharm. (2025, November 11). Arborpharm. [Link]

  • validated lc-ms/ms method for the determination of three genotoxic impurities in rivaroxaban drug substance. (2017). Semantic Scholar. [Link]

  • NDA 202439Orig1s000. (2011). U.S. Food and Drug Administration. [Link]

  • Rivaroxaban Synthesis Review: Xarelto Insights. (2022, July 22). Scribd. [Link]

  • Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban. (2025). Jordan Journal of Chemistry, 20(2), 105–129. [Link]

  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (2017). Valsynthese SA. [Link]

  • Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. (2019). Computational Toxicology, 11, 100089. [Link]

  • In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. (2018). Drug and Chemical Toxicology, 42(5), 509-518. [Link]

Sources

Purity assessment of commercial 4-(2,4-Diaminophenyl)morpholin-3-one vs synthesized batches

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Purity Assessment: Commercial vs. Synthesized 4-(2,4-Diaminophenyl)morpholin-3-one in Rivaroxaban Manufacturing

Introduction As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) process development, I frequently encounter a critical bottleneck in the synthesis of the anticoagulant Rivaroxaban: the purity of its primary intermediate, 4-(2,4-Diaminophenyl)morpholin-3-one (CAS 482308-13-4)[1]. This compound is not only a foundational building block but also a notorious process-related impurity that can propagate through downstream reactions[]. This guide provides an objective, data-driven comparison between commercially sourced batches and in-house synthesized batches, detailing the analytical methodologies required to ensure your intermediate meets stringent pharmaceutical quality standards.

Mechanistic Role & Synthesis Pathways

The synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one typically involves the catalytic hydrogenation of a nitroaromatic precursor[1]. While the theoretical yield is high, the reaction is highly exothermic and extremely sensitive to hydrogen pressure.

Causality of Impurities: In-house batch synthesis often struggles with localized heating and poor mass transfer of hydrogen gas. This leads to two primary side reactions:

  • Over-reduction: Excessive hydrogenation saturates the aromatic phenyl ring, creating cyclohexyl derivatives that are difficult to separate[1].

  • N-Dealkylation: Harsh catalytic conditions can cleave the morpholine ring, resulting in fragmented amines[1].

Commercial vendors often mitigate these issues by employing continuous-flow hydrogenation, which offers superior thermal regulation and precise residence times, theoretically yielding a cleaner impurity profile.

SynthesisWorkflow Nitro Nitro Precursor (Reduction) InHouse In-House Synthesis (Catalytic Hydrogenation) Nitro->InHouse H2, Catalyst Target 4-(2,4-Diaminophenyl) morpholin-3-one InHouse->Target Main Pathway Impurity1 Over-reduced Derivatives InHouse->Impurity1 Excess Pressure Impurity2 N-Dealkylation Products InHouse->Impurity2 Side Reaction Commercial Commercial Sourcing (Vendor Batches) Commercial->Target Procurement HPLC RP-HPLC-UV/MS Purity Profiling Target->HPLC Sample Prep Impurity1->HPLC Co-elution Check Impurity2->HPLC Co-elution Check

Diagram 1: Synthesis workflow and impurity propagation pathways for 4-(2,4-Diaminophenyl)morpholin-3-one.

Experimental Design for Purity Assessment

To objectively compare commercial and synthesized batches, we employ a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[3][4]. The method is designed as a self-validating system: it incorporates system suitability criteria that must pass before any sample data is accepted, ensuring absolute trustworthiness in the results.

Protocol: Self-Validating RP-HPLC Method for Diamine Quantification

  • Column: Thermo Hypersil ODS C18 (4.6 × 250 mm, 5 µm)[4]. Reasoning: The C18 stationary phase provides optimal retention for polar diamines while resolving closely eluting over-reduced impurities.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water[5]. Reasoning: TFA acts as an ion-pairing agent, suppressing the ionization of the primary amines to prevent peak tailing.

  • Mobile Phase B: 100% Methanol[5].

  • Gradient Program: 0-5 min (10% B), 5-20 min (linear ramp to 80% B), 20-25 min (hold 80% B), 25-30 min (re-equilibration at 10% B).

  • Flow Rate: 1.0 mL/min[3][5].

  • Detection: UV at 249 nm and 262 nm[3][5].

  • System Suitability (Self-Validation Step): Inject a reference standard mixture containing the diamine and a known N-dealkylation impurity. The system is only validated for sample analysis if the resolution ( Rs​ ) between these two peaks is > 2.0, and the peak area %RSD for six replicate injections of the main standard is ≤ 1.5%[3].

Comparative Data Analysis

We analyzed four distinct batches: two from leading commercial suppliers (Vendor A and Vendor B) and two from our internal synthesis lab (Crude and Recrystallized). The quantitative results are summarized below.

Batch SourceAssay Purity (HPLC Area %)Over-reduced Impurities (%)N-Dealkylation Impurities (%)Unreacted Precursor (%)Moisture Content (KF, %)
Commercial Vendor A99.45%0.12%0.08%ND0.35%
Commercial Vendor B98.90%0.45%0.20%0.05%0.40%
In-House (Crude)92.10%4.50%1.80%1.20%1.10%
In-House (Recrystallized)98.50%0.85%0.30%0.10%0.45%
Table 1: Quantitative purity comparison of 4-(2,4-Diaminophenyl)morpholin-3-one batches. (ND = Not Detected)

Data Interpretation: The in-house crude batch exhibits a significant concentration of over-reduced impurities (4.50%). This directly correlates to the difficulty of scaling up batch hydrogenation without localized pressure spikes. Even after rigorous recrystallization, the in-house batch (98.50%) struggles to match the purity profile of Commercial Vendor A (99.45%), which utilizes tightly controlled continuous flow manufacturing.

Impact on Downstream Rivaroxaban Synthesis

Why does a 1% difference in intermediate purity matter? 4-(2,4-Diaminophenyl)morpholin-3-one is reacted with 5-chlorothiophene-2-carbonyl chloride and chiral oxazolidinone derivatives to form Rivaroxaban[][4]. Any diamine impurities carrying over will undergo the exact same coupling reactions, generating Rivaroxaban EP Impurities (such as Impurity I or J)[].

Rivaroxaban functions as a highly selective, direct Factor Xa inhibitor. Its efficacy relies on its specific L-shaped conformation, which allows it to form critical hydrogen bonds with the Gly219 residue in the S1 and S4 pockets of the Factor Xa active site[]. Structural deviations caused by over-reduced rings in the API completely abrogate this binding affinity, lowering the antithrombotic potency of the final drug product.

Mechanism API Rivaroxaban API (L-shaped Conformer) FactorXa Factor Xa Enzyme (Active Site) API->FactorXa Direct Binding Binding H-Bonding to Gly219 (S1 & S4 Pockets) FactorXa->Binding Structural Fit Thrombin Thrombin Generation (Inhibited) Binding->Thrombin Coagulation Block

Diagram 2: Mechanism of action for Rivaroxaban via direct Factor Xa inhibition at the S1/S4 pockets.

Conclusion & Best Practices

For drug development professionals scaling Rivaroxaban synthesis, the purity of 4-(2,4-Diaminophenyl)morpholin-3-one cannot be compromised. The experimental data demonstrates that high-tier commercial sourcing generally provides a superior and more consistent purity profile compared to standard in-house batch synthesis. If in-house synthesis is mandated, transitioning from batch to continuous flow hydrogenation is strongly recommended to suppress over-reduction pathways. Always implement the self-validating RP-HPLC protocol described herein to gatekeep intermediate quality before committing to expensive downstream coupling steps.

References

  • [5] Title: CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. Source: Google Patents. URL:

  • [3] Title: Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Source: Frontiers. URL: [Link]

  • [4] Title: Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban. Source: PubMed Central (PMC). URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。